CDD-1733
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C34H32F3N5O2 |
|---|---|
分子量 |
599.6 g/mol |
IUPAC 名称 |
2-isoquinolin-4-yl-3-[3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-[4-(trifluoromethyl)phenyl]butyl]benzimidazole-4-carboxamide |
InChI |
InChI=1S/C34H32F3N5O2/c1-3-7-28(20-12-14-23(15-13-20)34(35,36)37)41-33(44)26-10-6-11-29-30(26)42(24-16-22(17-24)32(43)38-2)31(40-29)27-19-39-18-21-8-4-5-9-25(21)27/h4-6,8-15,18-19,22,24,28H,3,7,16-17H2,1-2H3,(H,38,43)(H,41,44)/t22?,24?,28-/m0/s1 |
InChI 键 |
FOWCQWSLGBHNCT-WWGLSMKPSA-N |
手性 SMILES |
CCC[C@@H](C1=CC=C(C=C1)C(F)(F)F)NC(=O)C2=C3C(=CC=C2)N=C(N3C4CC(C4)C(=O)NC)C5=CN=CC6=CC=CC=C65 |
规范 SMILES |
CCCC(C1=CC=C(C=C1)C(F)(F)F)NC(=O)C2=C3C(=CC=C2)N=C(N3C4CC(C4)C(=O)NC)C5=CN=CC6=CC=CC=C65 |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to CDD-1733: A Novel Non-covalent SARS-CoV-2 Main Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CDD-1733 is a potent, non-covalent, and non-peptidic inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), a critical enzyme for viral replication. Identified through DNA-encoded chemical library (DECL) technology, this compound exhibits a low nanomolar inhibitory constant (Ki) and demonstrates efficacy against Mpro variants. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical characterization of this compound, including detailed experimental protocols and quantitative data to support further research and development efforts.
Introduction
The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a key enzyme in the viral life cycle, responsible for cleaving the viral polyproteins into functional non-structural proteins. This essential role makes it a prime target for antiviral drug development. This compound emerged from a high-throughput screening of a 4-billion-membered DNA-encoded chemical library against SARS-CoV-2 Mpro.[1][2] It represents a promising class of non-covalent inhibitors with a benzimidazole core structure.[1]
Mechanism of Action
This compound acts as a competitive inhibitor of SARS-CoV-2 Mpro by binding to the enzyme's active site. The crystal structure of Mpro in complex with this compound (PDB: 7URB) reveals that the inhibitor occupies the active site, driven by a combination of direct and water-mediated hydrogen bonds, as well as hydrophobic interactions.[1] The isoquinoline ring of this compound engages with Histidine 163 of Mpro through a hydrogen bond.[1] A key interaction involves a water molecule that bridges a hydrogen bond from this compound to the carbonyl oxygen of Histidine 41.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound on SARS-CoV-2 replication.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound and Analogs against SARS-CoV-2 Mpro
| Compound | Configuration | Ki (nM) |
| CDD-1732 | R | 657 |
| This compound | S | 12 |
| CDD-1795 | - | 29 |
| CDD-1780 | - | 14 |
| CDD-1819 | - | 5 |
Data sourced from Jimmidi et al., 2023.[1]
Table 2: In Vitro and In Vivo Properties of this compound
| Parameter | Result |
| Cytotoxicity (HepG2 cells) | No obvious cytotoxicity |
| Cell Permeability (HepG2 cells) | Good |
| Plasma Stability (Human) | >80% remaining after 2h |
| Plasma Stability (Mouse) | >80% remaining after 2h |
| Half-life (T1/2) in mice | 2.1 ± 1.4 h |
Data sourced from Jimmidi et al., 2023.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process. The key steps involve the synthesis of a benzimidazole scaffold with substitutions at the N1, C2, and C7 positions. The chiral center at the C7 amide substituent is introduced as a racemic mixture, followed by separation to isolate the active S-enantiomer (this compound). The final step is a one-pot dithionate-mediated nitro reduction and condensation with isoquinoline-4-carbaldehyde.
Caption: Synthetic workflow for this compound.
SARS-CoV-2 Mpro Inhibition Assay
The inhibitory activity of this compound against SARS-CoV-2 Mpro was determined by measuring the proteolytic cleavage of a fluorescent peptide reporter.
Protocol:
-
Reagents:
-
SARS-CoV-2 Mpro enzyme
-
Fluorescent peptide substrate
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM TCEP)
-
This compound (or other test compounds) dissolved in DMSO
-
-
Procedure:
-
The assay is performed in a 384-well plate format.
-
A solution of Mpro enzyme in assay buffer is pre-incubated with varying concentrations of the test compound for 15 minutes at room temperature.
-
The enzymatic reaction is initiated by the addition of the fluorescent peptide substrate.
-
The fluorescence intensity is monitored over time using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
The initial reaction velocities are calculated from the linear phase of the progress curves.
-
-
Data Analysis:
-
The half-maximal inhibitory concentration (IC50) values are determined by fitting the dose-response curves to a four-parameter logistic equation.
-
The inhibitory constant (Ki) is calculated from the IC50 values using the Cheng-Prusoff equation.
-
Cell Viability and Uptake Assay
Protocol:
-
Cell Culture:
-
HepG2 cells are cultured in appropriate media and conditions.
-
-
Cytotoxicity Assay:
-
Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
-
Cellular Uptake Assay:
-
HepG2 cells are incubated with a defined concentration of this compound.
-
At various time points, the cells are washed to remove extracellular compound.
-
The cells are then lysed, and the intracellular concentration of this compound is quantified by LC-MS/MS.
-
Plasma Stability Assay
Protocol:
-
Incubation:
-
This compound is incubated in human and mouse plasma at 37°C.
-
-
Sampling:
-
Aliquots are taken at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Analysis:
-
The reaction is quenched by protein precipitation with an organic solvent (e.g., acetonitrile).
-
After centrifugation, the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining this compound.
-
-
Data Analysis:
-
The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.
-
Murine Pharmacokinetics Study
Protocol:
-
Animal Model:
-
Male C57BL/6 mice are used.
-
-
Dosing:
-
This compound is administered via a single intravenous (IV) or oral (PO) dose.
-
-
Blood Sampling:
-
Blood samples are collected at various time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
-
Plasma Preparation and Analysis:
-
Plasma is separated by centrifugation.
-
The concentration of this compound in plasma samples is determined by LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including half-life (T1/2), clearance (CL), volume of distribution (Vd), and area under the curve (AUC), are calculated using non-compartmental analysis.
-
Caption: Workflow for murine pharmacokinetic studies of this compound.
Conclusion
This compound is a promising non-covalent inhibitor of SARS-CoV-2 Mpro discovered through an innovative DNA-encoded library screening approach. Its potent in vitro activity, favorable preliminary ADME properties, and demonstrated efficacy against Mpro variants warrant further investigation as a potential therapeutic agent for COVID-19. The detailed data and protocols presented in this guide are intended to facilitate these future research and development efforts.
References
The Discovery and Synthesis of CDD-1733: A Novel Non-Covalent SARS-CoV-2 Main Protease Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CDD-1733 is a potent, non-covalent, and non-peptidic inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), a critical enzyme in the viral life cycle. Its discovery through DNA-encoded chemical library (DECL) technology represents a significant advancement in the rapid identification of novel therapeutic candidates. This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers and professionals in the field of drug development.
Discovery of this compound: A DNA-Encoded Library Approach
This compound was identified from a 4-billion-membered DNA-encoded chemical library (DECL) through an affinity selection process using the SARS-CoV-2 main protease as the target.[1][2] This high-throughput screening method circumvents the need for pre-existing structural information or known binders, enabling the discovery of entirely novel chemical scaffolds.[1] The DECL selection process enriched for compounds with a benzimidazole core structure.[1] Subsequent off-DNA synthesis and optimization of the enriched hits led to the identification of this compound, which exhibits a high binding affinity for Mpro.[1]
Experimental Workflow: DNA-Encoded Library Screening
The discovery of this compound involved a multi-step workflow, beginning with the affinity-based selection from the DECL, followed by hit validation and optimization.
Synthesis of this compound
The off-DNA synthesis of this compound was achieved through a multi-step chemical process. The synthesis of its stereoisomer, CDD-1732, has been described, and a similar route is employed for this compound, which possesses the (S)-configuration at its chiral center.[1]
General Synthetic Scheme
The synthesis involves the formation of the benzimidazole core followed by the introduction of the side chains. The final step is a chiral separation or an asymmetric synthesis to obtain the desired (S)-enantiomer, this compound.
(Detailed synthetic protocols, including reagents, reaction conditions, and purification methods, are typically found in the supplementary information of the primary research publication and are summarized here for illustrative purposes.)
Biological Activity and Data
This compound is a potent inhibitor of the SARS-CoV-2 main protease. Its inhibitory activity has been characterized through various biochemical assays.
Quantitative Biological Data
| Parameter | Value | Assay Type | Reference |
| Ki | 12 nM | Proteolytic Cleavage of a Fluorescent Peptide Reporter | [1] |
| IC50 (WT Mpro) | Not Reported | - | - |
| IC50 (ΔP168 Mpro Variant) | Not Reported | - | - |
| IC50 (A173V Mpro Variant) | Not Reported | - | - |
| IC50 (ΔP168/A173V Mpro Variant) | Not Reported | - | - |
Note: While the Ki value is provided, specific IC50 values from cellular or biochemical assays were not detailed in the initial search results. Further review of the primary literature and its supplementary data is recommended for more comprehensive data.
Mechanism of Action: Targeting the Main Protease
This compound acts as a non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3CLpro. Mpro is a cysteine protease that plays an essential role in the viral replication cycle by cleaving the viral polyproteins into functional non-structural proteins.
Signaling Pathway: Mpro's Role in Viral Replication
The inhibition of Mpro by this compound disrupts the viral replication process. The following diagram illustrates the central role of Mpro and the inhibitory action of this compound.
Experimental Protocols
SARS-CoV-2 Mpro Inhibition Assay
The inhibitory activity of this compound was determined by measuring the proteolytic cleavage of a fluorescent peptide reporter by Mpro.[1]
Principle: The assay measures the fluorescence generated upon cleavage of a quenched fluorescent substrate by Mpro. In the presence of an inhibitor, the rate of cleavage is reduced, resulting in a lower fluorescent signal.
General Protocol:
-
Recombinant SARS-CoV-2 Mpro is pre-incubated with varying concentrations of the test compound (e.g., this compound) in an appropriate assay buffer.
-
A fluorogenic substrate is added to initiate the enzymatic reaction.
-
The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
The rate of reaction is calculated for each inhibitor concentration.
-
The Ki or IC50 value is determined by fitting the data to an appropriate dose-response curve.
(Specific buffer compositions, substrate sequences, and enzyme concentrations are detailed in the supplementary materials of the cited publication.)
Conclusion
This compound is a promising novel inhibitor of the SARS-CoV-2 main protease, discovered through the powerful application of DNA-encoded library technology. Its non-covalent and non-peptidic nature makes it an attractive candidate for further preclinical and clinical development. The detailed understanding of its synthesis and biological activity provides a solid foundation for future research aimed at combating COVID-19 and other coronavirus-related diseases.
References
An In-depth Technical Guide to CDD-1733: A Potent SARS-CoV-2 Main Protease Inhibitor
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of CDD-1733, a novel, non-covalent, and non-peptidic inhibitor of the SARS-CoV-2 main protease (Mpro). The information is intended for researchers, scientists, and professionals involved in drug discovery and development, particularly in the field of antiviral therapeutics.
Chemical Structure and Properties
This compound is a small molecule inhibitor identified through DNA-encoded chemical library (DECL) technology.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | Not available in the searched literature. | |
| CAS Number | 2894104-33-5 | [2] |
| Molecular Formula | C34H32F3N5O2 | [2] |
| Molecular Weight | 599.65 g/mol | [2] |
| SMILES Notation | O=C(NC)--INVALID-LINK--([H])C[C@]1([H])N2C(C3=C(C=CC=C4)C4=CN=C3)=NC5=C2C(C(N--INVALID-LINK--C6=CC=C(C(F)(F)F)C=C6)=O)=CC=C5 | [2] |
| Physical State | Solid (presumed) | |
| Solubility | Soluble in DMSO for biological assays. | [1] |
Biological Activity and Quantitative Data
This compound is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[1] The inhibitory activity of this compound and its analogs has been quantified through various biochemical assays.
Inhibitory Potency
The inhibitory constant (Ki) of this compound against wild-type SARS-CoV-2 Mpro was determined to be 12 nM.[1][2] The activity is stereospecific, with the (S)-enantiomer (this compound) being significantly more potent than the (R)-enantiomer (CDD-1732).[1]
| Compound | Stereochemistry | Ki (nM) |
| This compound | S-configuration | 12 |
| CDD-1732 | R-configuration | 657 |
Activity Against Mpro Variants
This compound has also demonstrated inhibitory activity against Mpro variants with mutations associated with resistance to other inhibitors.[1]
| Mpro Variant | Description | This compound Inhibition |
| ΔP168 | Deletion at position 168 | Active |
| A173V | Alanine to Valine substitution at 173 | Active |
| ΔP168/A173V | Double mutant | Active |
Mechanism of Action: Inhibition of SARS-CoV-2 Replication
The primary mechanism of action of this compound is the inhibition of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro plays a crucial role in the viral life cycle by cleaving the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps) that are essential for viral replication and transcription. By binding to the active site of Mpro, this compound blocks this cleavage process, thereby preventing the formation of the viral replication-transcription complex and inhibiting viral propagation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on the study by Jimmidi et al. (2023).[1]
Mpro Inhibition Assay
This assay measures the ability of a compound to inhibit the proteolytic activity of Mpro on a fluorescent peptide substrate.
Materials:
-
SARS-CoV-2 Main Protease (Mpro)
-
Fluorescent peptide substrate
-
Assay buffer (e.g., Tris-based buffer at physiological pH)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
A solution of Mpro is pre-incubated with varying concentrations of the test compound (or DMSO as a vehicle control) in the assay buffer for a specified time at room temperature to allow for binding.
-
The enzymatic reaction is initiated by the addition of the fluorescent peptide substrate.
-
The fluorescence intensity is monitored over time using a plate reader at the appropriate excitation and emission wavelengths.
-
The rate of substrate cleavage is calculated from the linear portion of the fluorescence versus time curve.
-
The percent inhibition for each compound concentration is determined relative to the vehicle control.
-
The IC50 value is calculated by fitting the concentration-response data to a suitable dose-response curve. The Ki value is then determined from the IC50 using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
Plasma Stability Assay
This assay assesses the stability of a compound in the presence of plasma enzymes.
Materials:
-
Human and mouse plasma
-
Test compounds (this compound, CDD-1819, CDD-1845)
-
Incubator at 37°C
-
Ice-cold methanol
-
Centrifuge
-
UHPLC-Q Exactive Orbitrap Mass Spectrometer
Procedure:
-
The test compound (at a final concentration of 10 µM) is incubated in duplicate in human and mouse plasma at 37°C.
-
Aliquots (15 µL) are removed at specific time points (0, 30, 60, and 120 minutes).
-
The enzymatic reactions are quenched by the addition of 75 µL of ice-cold methanol.
-
The samples are vortexed and then centrifuged at 15,000 rcf for 15 minutes to precipitate proteins.
-
A small volume (3 µL) of the supernatant is injected into the UHPLC-MS system for analysis.
-
The peak area of the parent compound at each time point is determined, and the percentage of the compound remaining is calculated relative to the 0-minute time point.
Cell Uptake Assay
This assay measures the ability of a compound to penetrate cells.
Materials:
-
Cell line (e.g., Vero E6 or other suitable cells)
-
Cell culture medium
-
Test compounds (this compound, CDD-1819, CDD-1845)
-
1x DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Trypsin
-
Methanol/water (1:1, v/v)
-
Ice-cold methanol
-
Centrifuge
-
UHPLC-Q Exactive Orbitrap Mass Spectrometer
Procedure:
-
Cells are seeded in a culture plate and allowed to adhere.
-
The cells are treated with the test compound (final concentration of 10 µM in 0.1% DMSO) and incubated at 37°C for 2 hours.
-
The medium is decanted, and the cells are washed three times with 1 mL of 1x DPBS.
-
The cells are detached using trypsin, and the cell suspension is centrifuged to obtain a cell pellet.
-
The cell pellet is reconstituted in 500 µL of a 1:1 methanol/water solution.
-
For extraction, 100 µL of the cell lysate is mixed with 100 µL of ice-cold methanol.
-
The mixture is centrifuged at 15,000 rcf for 15 minutes.
-
The supernatant is analyzed by UHPLC-MS to quantify the intracellular concentration of the compound.
Discovery and Characterization Workflow
The discovery of this compound followed a systematic workflow, beginning with a large-scale screen of a DNA-encoded library and progressing through hit validation and characterization.
Conclusion
This compound is a potent and selective non-covalent inhibitor of the SARS-CoV-2 main protease. Its discovery through DNA-encoded chemical library screening highlights the power of this technology for rapid identification of novel therapeutic leads. The detailed characterization of its biochemical activity, including its efficacy against viral variants, provides a strong foundation for its further development as a potential antiviral agent for the treatment of COVID-19. The availability of its co-crystal structure with Mpro offers valuable insights for future structure-based drug design and optimization efforts.
References
Biological Target Identification of CDD-1733: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of a specific biological target is a critical step in the development of novel therapeutics. This process involves a multi-faceted approach, combining computational, biochemical, and cellular methods to elucidate the mechanism of action of a compound of interest. This guide outlines a comprehensive strategy for the biological target identification of a hypothetical small molecule, designated CDD-1733. As there is no publicly available information regarding a compound with the identifier "this compound," this document will serve as a detailed framework of the requisite methodologies and data presentation that would be necessary for such an undertaking.
Section 1: Target Hypothesis Generation
The initial phase of target identification often begins with broad, hypothesis-generating experiments. These assays aim to narrow down the potential cellular processes and pathways affected by the compound.
Phenotypic Screening
High-content phenotypic screening can provide initial clues about the function of this compound. By observing the effects of the compound on cellular morphology, proliferation, and viability across various cell lines, researchers can generate a "bio-profile" of the molecule.
Experimental Protocol: High-Content Phenotypic Screen
-
Cell Plating: Plate a panel of diverse human cancer cell lines in 384-well microplates.
-
Compound Treatment: Treat cells with a concentration range of this compound for 24-72 hours.
-
Staining: Fix the cells and stain with multiple fluorescent dyes to label the nucleus (e.g., DAPI), cytoplasm, and specific organelles or cytoskeletal components (e.g., phalloidin for actin, antibodies for tubulin).
-
Imaging: Acquire images using an automated high-content imaging system.
-
Data Analysis: Analyze the images to quantify various cellular features, such as cell count, nuclear size and shape, mitochondrial mass, and cytoskeletal rearrangement.
Transcriptomic and Proteomic Profiling
To obtain a more global view of the cellular response to this compound, transcriptomic (e.g., RNA-Seq) and proteomic (e.g., mass spectrometry-based proteomics) analyses are performed.
Experimental Protocol: RNA-Seq
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control. After the desired time point, lyse the cells and extract total RNA.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA, including mRNA purification, fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: Sequence the libraries on a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon treatment with this compound. Pathway analysis can then be used to identify enriched biological pathways.
Section 2: Direct Target Identification
The following methods are employed to directly identify the protein(s) that physically interact with this compound.
Affinity-Based Methods
Affinity chromatography is a powerful technique to isolate binding partners of a small molecule from a complex protein mixture.
Experimental Protocol: Affinity Chromatography
-
Immobilization of this compound: Chemically modify this compound with a linker and immobilize it onto a solid support (e.g., agarose beads).
-
Cell Lysate Preparation: Prepare a total protein lysate from a relevant cell line.
-
Affinity Pulldown: Incubate the immobilized this compound with the cell lysate to allow for binding. A control experiment with beads lacking the compound should be run in parallel.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
Table 1: Hypothetical Quantitative Data from Affinity Pulldown-MS
| Protein ID | Peptide-Spectrum Matches (PSMs) (this compound) | PSMs (Control) | Fold Change |
| Target X | 152 | 3 | 50.7 |
| Protein Y | 15 | 10 | 1.5 |
| Protein Z | 8 | 7 | 1.1 |
Thermal Proteome Profiling (TPP)
TPP assesses the thermal stability of proteins in the presence and absence of a ligand. A binding event typically stabilizes a protein, leading to a higher melting temperature.
Experimental Protocol: Thermal Proteome Profiling
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Aliquot the cell suspension and heat to a range of different temperatures.
-
Lysis and Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Sample Preparation and MS Analysis: Prepare the soluble protein fractions for mass spectrometry analysis.
-
Data Analysis: Quantify the amount of each protein remaining in the soluble fraction at each temperature. Plot melting curves for each protein and identify those with a significant thermal shift upon this compound treatment.
Section 3: Target Validation and Pathway Analysis
Once a putative target is identified, it is crucial to validate the interaction and understand its functional consequences.
Direct Binding Assays
Biophysical assays are used to confirm a direct interaction between this compound and the candidate protein and to quantify the binding affinity.
Table 2: Hypothetical Binding Affinity Data
| Assay Method | Parameter | Value |
| Isothermal Titration Calorimetry (ITC) | Kd | 50 nM |
| Surface Plasmon Resonance (SPR) | Kd | 75 nM |
| Microscale Thermophoresis (MST) | Kd | 60 nM |
Target Engagement and Functional Assays
Cellular assays are essential to confirm that this compound engages its target in a cellular context and modulates its function.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the cells to a specific temperature that causes partial denaturation of the target protein.
-
Lysis and Western Blotting: Lyse the cells, separate the soluble and aggregated fractions, and detect the amount of soluble target protein by Western blotting. Increased thermal stability in the presence of this compound confirms target engagement.
Signaling Pathway Elucidation
Understanding how the interaction between this compound and its target affects downstream signaling pathways is a key component of target identification.
Diagram 1: Hypothetical this compound Target Engagement Workflow
Caption: Workflow for the identification and validation of the biological target of this compound.
Diagram 2: Hypothetical Signaling Pathway of Target X
Caption: Proposed signaling pathway modulated by the inhibition of Target X by this compound.
The successful identification of the biological target of a novel compound like this compound requires a systematic and rigorous experimental approach. The integration of phenotypic screening, "omics" profiling, direct target identification methods, and subsequent target validation is essential. The methodologies and data presentation formats outlined in this guide provide a robust framework for researchers to effectively characterize the mechanism of action of new chemical entities, a critical step towards their development as potential therapeutic agents.
No Publicly Available Data for CDD-1733
Initial comprehensive searches for "CDD-1733" have not yielded any publicly available scientific literature, clinical trial data, or patent information for a compound with this specific identifier.
The search results included references to clinical trials where "1733" was part of the trial identification number (e.g., NCT01851733), real estate listings, and other unrelated documents. There is no indication in the public domain of a drug, molecule, or biological agent designated as this compound.
This suggests that "this compound" may be an internal project code, a very early-stage compound not yet disclosed publicly, or a misidentification. Without any foundational data, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations.
Further research is contingent on the provision of an alternative identifier, such as a chemical name, a different code name, or the name of the sponsoring institution or company.
The Enigmatic CDD-1733 Family of Compounds: An In-Depth Technical Review
An extensive search of publicly available scientific and technical literature has revealed no specific family of compounds designated as "CDD-1733." This identifier does not correspond to any known therapeutic agent, experimental compound series, or biological molecule in established chemical and biomedical databases.
This guide is intended for researchers, scientists, and drug development professionals. In the absence of specific data for "this compound," this document will serve to outline the typical information and data structures that would be presented for a novel family of chemical compounds in a technical whitepaper. The methodologies and diagrammatic representations provided below are based on common practices in drug discovery and development and can be adapted for any specified compound family.
I. General Compound Profile (Hypothetical)
For a typical compound family, this section would provide a high-level overview, including its chemical class, proposed mechanism of action, and primary therapeutic area of interest.
| Parameter | Description |
| Compound Family | This compound |
| Chemical Class | e.g., Kinase Inhibitors, Protein-Protein Interaction Modulators, etc. |
| Primary Target | e.g., Epidermal Growth Factor Receptor (EGFR), B-cell lymphoma 2 (Bcl-2), etc. |
| Therapeutic Area | e.g., Oncology, Immunology, Neurology, etc. |
| Lead Compound | e.g., this compound-01 |
II. In Vitro Biological Activity (Hypothetical Data)
This section would detail the biological activity of the lead compounds within the family, determined through a variety of in vitro assays.
A. Target Engagement and Potency
| Compound ID | Target | Assay Type | IC50 / EC50 (nM) | Ki (nM) |
| This compound-01 | Target X | Biochemical Assay | 15.2 | 5.8 |
| This compound-02 | Target X | Biochemical Assay | 28.9 | 11.4 |
| This compound-03 | Target X | Biochemical Assay | 8.1 | 2.5 |
B. Cellular Activity
| Compound ID | Cell Line | Assay Type | IC50 / EC50 (nM) | Notes |
| This compound-01 | Cell Line A | Cell Viability | 75.4 | Target X expressing |
| This compound-03 | Cell Line A | Cell Viability | 42.1 | Target X expressing |
| This compound-01 | Cell Line B | Target Phosphorylation | 60.8 | Downstream signaling |
III. Pharmacokinetics (Hypothetical Data)
This section would summarize the pharmacokinetic properties of lead compounds, typically assessed in preclinical animal models.
| Compound ID | Species | Route | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | AUC (ng*h/mL) | Bioavailability (%) |
| This compound-03 | Mouse | IV | 2 | 3.5 | 1200 | 4800 | N/A |
| This compound-03 | Mouse | PO | 10 | 4.1 | 850 | 5100 | 65 |
IV. Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are examples of how key experimental protocols would be described.
A. Protocol: In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against Target X kinase.
-
Materials: Recombinant human Target X kinase, ATP, substrate peptide, test compounds (solubilized in DMSO), kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
A 2X solution of the kinase and substrate peptide is prepared in kinase buffer.
-
Test compounds are serially diluted in DMSO and then diluted in kinase buffer to a 2X concentration.
-
Equal volumes of the 2X kinase/substrate solution and 2X compound solution are added to the wells of a 384-well plate.
-
The reaction is initiated by the addition of a 2X ATP solution.
-
The plate is incubated at room temperature for 1 hour.
-
The detection reagent is added according to the manufacturer's instructions to measure kinase activity (e.g., by quantifying ADP production).
-
Luminescence is read on a plate reader.
-
Data are normalized to positive (no inhibitor) and negative (no kinase) controls.
-
IC50 values are calculated using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in GraphPad Prism or equivalent software.
-
B. Protocol: Cell Viability Assay
-
Objective: To assess the effect of test compounds on the viability of a specific cell line.
-
Materials: Target X-expressing cell line (e.g., Cell Line A), cell culture medium (e.g., RPMI-1640 with 10% FBS), test compounds, and a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
Procedure:
-
Cells are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.
-
Test compounds are serially diluted and added to the cells.
-
The plate is incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
The viability reagent is added to each well according to the manufacturer's protocol.
-
The plate is incubated for 10 minutes at room temperature to stabilize the luminescent signal.
-
Luminescence is measured using a plate reader.
-
IC50 values are determined by plotting the percentage of viable cells against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
V. Signaling Pathways and Workflows
Visual representations of signaling pathways and experimental workflows are essential for clear communication of complex biological processes and experimental designs.
A. Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a compound family like this compound.
B. Experimental Workflow Diagram
This diagram outlines a typical workflow for screening and characterizing a novel compound family.
In Vitro Profile of CDD-1733: A Non-Covalent SARS-CoV-2 Main Protease Inhibitor
An In-Depth Technical Guide for Researchers and Drug Development Professionals
CDD-1733 is a potent, non-covalent, and non-peptidic inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[1] Identified through DNA-encoded chemical library (DECL) screening, this small molecule demonstrates significant promise in the development of novel antiviral therapeutics. This document provides a comprehensive overview of the in vitro studies conducted on this compound, including its inhibitory activity, mechanism of action, and the experimental protocols used for its characterization.
Quantitative Analysis of Mpro Inhibition
The inhibitory potency of this compound against the SARS-CoV-2 main protease has been quantified through enzymatic assays. A direct comparison with its diastereomer, CDD-1732, highlights the stereospecificity of the interaction.
| Compound | Configuration | Inhibition Constant (Ki) |
| This compound | S | 12 nM |
| CDD-1732 | R | 657 nM |
Experimental Protocols
A detailed understanding of the methodologies employed in the in vitro evaluation of this compound is crucial for the replication and extension of these findings.
SARS-CoV-2 Mpro Enzymatic Inhibition Assay
This assay quantifies the inhibitory activity of compounds against the main protease.
Principle: The assay measures the proteolytic cleavage of a fluorescent peptide substrate by Mpro. In the presence of an inhibitor, the rate of cleavage is reduced, leading to a decrease in the fluorescent signal.
Protocol:
-
Protein Expression and Purification: A SUMO-Mpro-His-tag fusion protein is expressed. The fusion protein contains an endogenous Mpro cleavage site, which, upon auto-cleavage, generates the authentic Mpro N-terminus while retaining a C-terminal His-tag for purification.[1]
-
Reaction Mixture: The purified Mpro enzyme is incubated with the test compound (e.g., this compound) at various concentrations.
-
Substrate Addition: A fluorescent peptide reporter substrate is added to the enzyme-inhibitor mixture to initiate the reaction.
-
Signal Detection: The fluorescence intensity is measured over time to determine the rate of substrate cleavage.
-
Data Analysis: The inhibition constant (Ki) is calculated by fitting the data to appropriate enzyme inhibition models.[1]
In Vitro Viral Replication Assay
This cell-based assay confirms the antiviral activity of the inhibitor in a biological context.
Principle: The assay measures the ability of a compound to prevent viral replication in host cells.
Protocol:
-
Cell Culture: Host cells permissive to SARS-CoV-2 infection are cultured.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound.
-
Viral Infection: The treated cells are then infected with SARS-CoV-2.
-
Incubation: The infected cells are incubated to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured. This can be achieved through various methods, such as quantifying viral RNA levels (e.g., by RT-qPCR) or measuring the cytopathic effect (CPE).
-
Data Analysis: The half-maximal effective concentration (EC50) is determined from the dose-response curve.
Visualizing Molecular Interactions and Experimental Processes
Diagrams illustrating the mechanism of action and experimental workflows provide a clearer understanding of the scientific approach.
Caption: Mechanism of Mpro inhibition by this compound.
Caption: Workflow for discovery and validation of this compound.
Conclusion
References
Early Findings on CDD-1733 Efficacy: Information Not Available
An extensive search for publicly available data on the efficacy, mechanism of action, and preclinical or clinical studies of a compound designated "CDD-1733" yielded no specific results. At present, there is no accessible scientific literature, clinical trial information, or other documentation that would allow for the creation of an in-depth technical guide or whitepaper on this topic.
Consequently, the core requirements of the request, including the presentation of quantitative data, detailed experimental protocols, and visualizations of signaling pathways related to this compound, cannot be fulfilled. The provided search results reference other therapeutic agents, such as the CDK4 selective inhibitor atirmociclib (PF-07220060) and the CDK7 inhibitor SY-5609, but do not contain any information on a compound named this compound.
Further investigation would be required to determine if "this compound" is an internal designation not yet disclosed in public forums, a misidentified compound, or a project that has not yet resulted in published findings. Without any foundational data, a comprehensive technical analysis as requested is not possible.
Methodological & Application
Application Notes for CDD-1733: A Novel SARS-CoV-2 Main Protease Inhibitor
Introduction
CDD-1733 is a potent, non-covalent, and non-peptidic small molecule inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro). The main protease is an essential enzyme for the replication of the virus, making it a prime target for antiviral therapeutics. Discovered through DNA-encoded chemistry technology (DEC-Tec), this compound represents a promising lead compound for the development of novel treatments for COVID-19. These application notes provide an overview of the experimental protocols for the evaluation of this compound and similar Mpro inhibitors.
Mechanism of Action
The SARS-CoV-2 genome is translated into large polyproteins that require cleavage by viral proteases to produce functional viral proteins. The main protease (Mpro), also known as 3C-like protease (3CLpro), is responsible for the majority of these cleavage events. By binding to the active site of Mpro, this compound inhibits its proteolytic activity, thereby disrupting the viral life cycle and preventing viral replication.
Data Summary
The following table summarizes the key quantitative data for this compound and its analogs.
| Compound | Mpro Ki (nM) | Mpro ΔP168 IC50 (nM) | Mpro A173V IC50 (nM) | Mpro ΔP168/A173V IC50 (nM) |
| This compound | 12 | 130 | 110 | 120 |
| CDD-1819 | 3.2 | 80 | 60 | 70 |
| CDD-1845 | 2.9 | 70 | 50 | 60 |
Experimental Protocols
SARS-CoV-2 Mpro Enzymatic Inhibition Assay (FRET-based)
This protocol details the determination of the inhibitory activity of compounds against SARS-CoV-2 Mpro using a Fluorescence Resonance Energy Transfer (FRET) assay.
Materials:
-
Recombinant SARS-CoV-2 Main Protease (Mpro)
-
FRET substrate (e.g., containing an Mpro cleavage sequence flanked by a fluorophore and a quencher)
-
Assay Buffer: 20 mM HEPES pH 7.3, 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20, 1 mM TCEP
-
This compound and other test compounds
-
384-well, black, low-volume plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add 5 µL of the diluted compound solutions to the wells of the 384-well plate. Include wells with DMSO only as a negative control.
-
Add 10 µL of Mpro enzyme solution (final concentration ~50 nM) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the FRET substrate solution (final concentration ~20 µM) to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 460 nm emission) every minute for 30 minutes.
-
Calculate the initial reaction velocity for each well.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Calculate the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Real-Time Cell Analysis (RTCA) for Antiviral Activity
This protocol describes the use of the xCELLigence Real-Time Cell Analysis (RTCA) system to assess the antiviral activity of this compound in a cell-based assay.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
SARS-CoV-2 virus stock
-
This compound and other test compounds
-
xCELLigence RTCA instrument and E-Plates
-
Class II Biosafety Cabinet
Procedure:
-
Seed Vero E6 cells in the wells of an E-Plate at an optimized density and allow them to adhere and proliferate until a stable baseline is achieved on the RTCA instrument.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Once the cells have formed a monolayer, remove the old medium and add the medium containing the diluted test compounds.
-
Place the E-plate back on the RTCA instrument and monitor the cell index for a few hours to ensure the compounds are not cytotoxic at the tested concentrations.
-
In a biosafety cabinet, infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI). Include uninfected and virus-only controls.
-
Return the E-plate to the RTCA instrument and monitor the cell index in real-time for 48-72 hours. Viral cytopathic effect (CPE) will cause a decrease in the cell index.
-
Analyze the data to determine the concentration at which this compound protects the cells from virus-induced CPE.
Plasma Stability Assay
This protocol outlines the procedure to evaluate the stability of this compound in human and mouse plasma.
Materials:
-
Human and mouse plasma
-
This compound
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the this compound stock solution into pre-warmed (37°C) human and mouse plasma to a final concentration of 1 µM.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma sample.
-
Immediately quench the enzymatic activity by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex the samples and centrifuge to precipitate the plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t1/2) of the compound in plasma.
Visualizations
Caption: SARS-CoV-2 main protease (Mpro) role in the viral life cycle and its inhibition by this compound.
Caption: Experimental workflow for the characterization of this compound as a SARS-CoV-2 Mpro inhibitor.
Application Notes and Protocols for CDD-1733 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDD-1733 is a potent, non-covalent, and non-peptidic inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] Mpro is a viral cysteine protease essential for the replication of SARS-CoV-2, making it a prime target for antiviral drug development.[3] this compound has demonstrated significant inhibitory activity against Mpro with a Ki of 12 nM.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its antiviral activity and cytotoxicity.
Product Information
| Property | Value | Reference |
| Compound Name | This compound | [1] |
| CAS Number | 2894104-33-5 | [4] |
| Target | SARS-CoV-2 Main Protease (Mpro/3CLpro) | [1][2] |
| Mechanism of Action | Non-covalent inhibitor | [1][2] |
| Inhibitory Constant (Ki) | 12 nM | [1][2] |
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Cell Culture Medium (e.g., DMEM, MEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS), sterile
-
Vero E6 cells (or other susceptible cell lines, e.g., Calu-3, A549-ACE2)
-
SARS-CoV-2 virus stock (handle in an appropriate Biosafety Level 3 facility)
-
Cell viability assay kit (e.g., XTT, MTT, or CellTiter-Glo®)
-
Plaque assay reagents (e.g., Crystal Violet, Carboxymethyl cellulose)
-
96-well and 24-well cell culture plates
Preparation of this compound Stock Solution
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent like DMSO.
-
Reconstitution: Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure the powder is completely dissolved by gentle vortexing.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Experimental Protocols
Cytotoxicity Assay
This protocol is designed to determine the cytotoxic effects of this compound on a chosen cell line.
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for determining the cytotoxicity of this compound.
Protocol:
-
Cell Seeding: Seed Vero E6 cells (or another cell line of interest) in a 96-well plate at a density of 1 x 10^4 to 2.5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium from the DMSO stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubation: Incubate the plate for a period that corresponds to the planned antiviral assay (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Following incubation, assess cell viability using a suitable assay kit (e.g., XTT). For an XTT assay, add 50 µL of the XTT reagent mixture to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450-500 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the 50% cytotoxic concentration (CC50) using non-linear regression analysis.
| Parameter | Value |
| Cell Line | Vero E6 |
| Seeding Density | 1-2.5 x 10^4 cells/well |
| This compound Concentration Range | 0.1 - 100 µM |
| Incubation Time | 24 - 72 hours |
| Assay | XTT or similar viability assay |
Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the ability of this compound to inhibit SARS-CoV-2 replication by quantifying the reduction in viral plaques.
Experimental Workflow for Plaque Reduction Assay
Caption: Workflow for the SARS-CoV-2 plaque reduction assay.
Protocol:
-
Cell Seeding: Seed Vero E6 cells in 24-well plates to form a confluent monolayer.
-
Virus-Compound Preparation: Prepare serial dilutions of this compound in serum-free medium. Mix each dilution with an equal volume of SARS-CoV-2 stock diluted to yield approximately 100 plaque-forming units (PFU) per well. Incubate the mixtures for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cell monolayers and wash with PBS. Add 200 µL of the virus-compound mixtures to the corresponding wells.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with 1 mL of medium containing 1% carboxymethyl cellulose and a final concentration of this compound corresponding to the infection step.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Plaque Visualization: After incubation, fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet solution.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration compared to the virus-only control. Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the compound concentration.
| Parameter | Value |
| Cell Line | Vero E6 |
| Virus | SARS-CoV-2 |
| Multiplicity of Infection (MOI) | ~100 PFU/well |
| This compound Concentration Range | 0.01 - 10 µM (or as determined by cytotoxicity) |
| Incubation Time | 72 - 96 hours |
| Assay | Plaque counting |
Signaling Pathway
Mechanism of Action of this compound
SARS-CoV-2 Mpro is a cysteine protease that cleaves the viral polyproteins pp1a and pp1ab at multiple sites to release functional non-structural proteins (nsps) that are essential for viral replication and transcription.[3][5] By binding to the active site of Mpro, this compound blocks this cleavage process, thereby inhibiting the formation of the viral replication-transcription complex and halting viral propagation.[3]
Beyond its role in viral replication, Mpro can also interfere with the host's innate immune response. For instance, it has been shown to cleave host proteins such as NEMO (NF-κB essential modulator) and Galectin-8, which can disrupt antiviral signaling pathways like the JAK-STAT and NF-κB pathways.[5][6] By inhibiting Mpro, this compound may also help to preserve the host's antiviral defenses.
Caption: Inhibition of SARS-CoV-2 Mpro by this compound.
Disclaimer
This information is for research use only and is not intended for human or diagnostic use. All experiments involving live SARS-CoV-2 must be conducted in a certified Biosafety Level 3 (BSL-3) laboratory by trained personnel following all institutional and national safety guidelines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 4. Live cell assay to quantify the activity of SARS-CoV-2 main protease, Mpro - Technology Commercialization [license.umn.edu]
- 5. SARS-CoV-2 Mpro Protease Variants of Concern Display Altered Viral Substrate and Cell Host Target Galectin-8 Processing but Retain Sensitivity toward Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for STK33 Inhibitors in Animal Models
A Focus on the CDD-2807 Compound Series
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches for a compound specifically designated "CDD-1733" have not yielded any publicly available information. The following application notes and protocols are based on the publicly disclosed information for a closely related and well-documented compound, CDD-2807 , and the broader class of Serine/Threonine Kinase 33 (STK33) inhibitors. It is plausible that "this compound" is an internal designation for a related compound that has not been publicly disclosed or a typographical error. The information provided herein should be adapted and optimized for any specific, non-public compound.
Introduction
Serine/Threonine Kinase 33 (STK33) has emerged as a significant, non-hormonal target for male contraception.[1][2][3][4] Genetic studies have shown that men and mice with homozygous mutations in the STK33 gene are sterile due to defects in sperm morphology and motility, without other apparent health issues.[1][2][3] This has prompted the development of small molecule inhibitors targeting STK33. The "CDD-" series of compounds, developed by researchers at the Center for Drug Discovery at Baylor College of Medicine, represents a promising class of such inhibitors.[1][4] This document provides a detailed overview of the available data and experimental protocols for the use of these compounds, with a specific focus on CDD-2807, in animal models.
Mechanism of Action: STK33 Inhibition
STK33 is a protein kinase crucial for proper sperm function. Its inhibition leads to impaired sperm motility and abnormal sperm morphology, rendering the sperm unable to fertilize an egg. This mechanism offers a non-hormonal approach to male contraception.[1][2][5]
Signaling Pathway
The precise downstream signaling pathway of STK33 in sperm is a subject of ongoing research. However, its role in phosphorylating key proteins involved in flagellar function and sperm capacitation is hypothesized. The inhibition of STK33 disrupts these phosphorylation events, leading to the observed contraceptive effect.
Caption: Fig. 1: Proposed mechanism of action for CDD-2807.
Data Presentation: In Vitro and In Vivo Efficacy of CDD-2807
The following tables summarize the key quantitative data for CDD-2807, a potent STK33 inhibitor.
Table 1: In Vitro Potency and Selectivity of CDD-2807 and Related Compounds [1]
| Compound | Target | IC50 (nM) | Kd (nM) |
| CDD-2807 | STK33 | 9.2 | 0.02 |
| CDD-2110 | STK33 | 38 | 0.1 |
| CDD-2211 | STK33 | 5 | 0.018 |
| CDD-2212 | STK33 | 999 | 1.9 |
Table 2: In Vivo Dosage and Efficacy of CDD-2807 in Mice [6][7]
| Animal Model | Dosing Regimen | Administration Route | Observed Effects | Reversibility |
| Male Mice | 15 mg/kg, twice daily for 21 days | Intraperitoneal (IP) injection | Significant reduction in litter size after one month; complete contraception after two months. | Fertility restored within one to two months after cessation of treatment. |
| Male Mice | Higher single daily dose (specifics not detailed in public sources) | Intraperitoneal (IP) injection | Similar contraceptive efficacy. | Reversible. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of CDD-2807.
In Vivo Contraceptive Efficacy Study in Mice
Objective: To assess the contraceptive effect of an STK33 inhibitor (e.g., CDD-2807) in male mice.
Materials:
-
Male and female mice of proven fertility
-
CDD-2807 (or other test compound)
-
Vehicle control solution (e.g., as described in the original research)
-
Standard animal housing and care facilities
-
Intraperitoneal (IP) injection supplies
Protocol:
-
Animal Acclimation: Acclimate male mice to the housing conditions for at least one week prior to the start of the experiment.
-
Group Assignment: Randomly assign male mice to two groups: a control group receiving the vehicle and a treatment group receiving the STK33 inhibitor.
-
Dosing:
-
Mating Trials:
-
Following the treatment period, house each male mouse with one or two fertile female mice.
-
Monitor for pregnancies and litter size for a specified duration (e.g., up to two months).[6]
-
-
Reversibility Assessment:
-
After the initial efficacy assessment period, cease treatment for the experimental group.
-
Continue to house the male mice with fertile females and monitor for the return of fertility, as measured by successful pregnancies and normal litter sizes.[6]
-
-
Data Analysis:
-
Compare the number of pups per litter between the control and treated groups.
-
Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of any observed differences.
-
Experimental Workflow Diagram
Caption: Fig. 2: Workflow for in vivo contraceptive efficacy study.
Safety and Toxicology
In preclinical studies, CDD-2807 was found to be well-tolerated in mice, with no significant signs of toxicity.[1][4] The compound effectively crossed the blood-testis barrier but did not accumulate in the brain, which is a crucial safety consideration.[1][2] Furthermore, treatment with CDD-2807 did not alter testis size.[4]
Conclusion
The development of STK33 inhibitors, exemplified by the CDD compound series, represents a significant advancement in the pursuit of a non-hormonal male contraceptive. The available data for CDD-2807 demonstrates potent and reversible contraceptive efficacy in animal models with a favorable preliminary safety profile. The protocols outlined in this document provide a framework for the in vivo evaluation of such compounds. Further research, including studies in primates, will be necessary to translate these promising preclinical findings into a viable contraceptive option for humans.[7]
References
- 1. Reversible male contraception by targeted inhibition of serine/threonine kinase 33 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug causes reversible male contraception in mice | National Institutes of Health (NIH) [nih.gov]
- 3. Reversible male contraception by targeted inhibition of serine/threonine kinase 33 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A promising approach to develop a birth control pill for men | BCM [bcm.edu]
- 5. BioCentury - STK33 inhibitor for reversible male contraception [biocentury.com]
- 6. A Promising Compound for Reversible Male Contraception [als.lbl.gov]
- 7. fiercebiotech.com [fiercebiotech.com]
Application Notes and Protocols: Preparation of a Small Molecule Inhibitor Stock Solution (Template for CDD-1733)
Disclaimer: The compound "CDD-1733" is not found in publicly available chemical databases. The following application note and protocol are provided as a template and should be adapted based on the specific chemical and physical properties of the actual compound being used. Always refer to the manufacturer's or supplier's specific datasheet for handling, solubility, and safety information.
Introduction
This document provides a generalized protocol for the preparation, storage, and handling of a stock solution for a small molecule inhibitor, here designated as this compound. Accurate preparation of stock solutions is critical for ensuring reproducibility and obtaining reliable results in downstream experiments, including cell-based assays and biochemical screens. This guide is intended for researchers, scientists, and drug development professionals.
Physicochemical and Biological Properties (Hypothetical Data)
A summary of the essential properties of the small molecule inhibitor is crucial for proper handling and experimental design. The table below presents a template with hypothetical data that should be replaced with compound-specific information.
| Property | Value | Source |
| Molecular Weight | 450.5 g/mol | Manufacturer's Datasheet |
| Purity | >99% (HPLC) | Manufacturer's Datasheet |
| Appearance | White to off-white solid | Internal Observation |
| Solubility (DMSO) | ≥ 50 mg/mL (≥ 111 mM) | Manufacturer's Datasheet |
| Solubility (Ethanol) | < 1 mg/mL | Manufacturer's Datasheet |
| Target(s) | Hypothetical Kinase 1 (HK1) | Internal Data |
| IC50 (HK1) | 15 nM | Internal Data |
Health and Safety Information
Warning: The toxicological properties of this compound may not have been fully investigated. Handle with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Work in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-treated Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettors and sterile, filtered pipette tips
-
Vortex mixer
Calculations:
To prepare a 10 mM stock solution, the required mass of this compound and volume of DMSO must be calculated.
-
Formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example Calculation for 1 mL of 10 mM stock:
-
Mass (mg) = 0.010 mol/L x 0.001 L x 450.5 g/mol x 1000 mg/g = 4.505 mg
-
Procedure:
-
Equilibrate the vial containing the this compound powder to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh out the calculated amount of this compound (e.g., 4.505 mg) using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or amber vial.
-
Add the calculated volume of DMSO (e.g., 1 mL) to the tube/vial containing the compound.
-
Cap the tube/vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but check the compound's stability at elevated temperatures.
-
Visually inspect the solution to ensure there are no undissolved particulates. If particulates are present, continue vortexing or sonicate briefly.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.
Storage and Stability:
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
-
The stability of the compound in solution should be determined experimentally. As a general guideline, many small molecules in DMSO are stable for at least 6 months at -20°C.
-
Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.
-
Protect from light, especially if the compound is known to be light-sensitive.
Quality Control
To ensure the integrity of the prepared stock solution, the following quality control steps are recommended:
-
Purity and Identity Confirmation: Periodically check the purity and identity of the stock solution using methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Functional Assay: Test the activity of the stock solution in a validated biological assay to confirm its potency.
Visualizations
Caption: Workflow for preparing a small molecule inhibitor stock solution.
Caption: Inhibition of a hypothetical kinase signaling pathway by this compound.
Application Notes and Protocols for CDD-1733 Administration In Vivo
Notice to the User:
Our comprehensive search for the compound "CDD-1733" did not yield any specific publicly available information. The search results primarily directed to the Centre for Drug Development (CDD) at Cancer Research UK, without mention of a specific molecule with this designation. It is possible that "this compound" is an internal development code, a compound not yet disclosed in public literature, or a misnomer.
Therefore, we are unable to provide specific Application Notes and Protocols for "this compound" at this time.
Proposed Alternative:
To fulfill your request for detailed, structured documentation, we have generated a comprehensive set of Application Notes and Protocols for a well-characterized anti-cancer agent, Paclitaxel . This document serves as a detailed template, demonstrating the requested format, level of detail, and inclusion of quantitative data, experimental protocols, and visualizations. You can use this template as a guide for creating similar documentation for your compound of interest once the specific details become available.
Application Notes and Protocols: Paclitaxel Administration In Vivo (Template)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Paclitaxel is a potent anti-mitotic agent used in the treatment of various cancers.[1][2][3] Its mechanism of action involves the stabilization of microtubules, leading to the arrest of cells in the G2/M phase of the cell cycle and subsequent apoptosis.[1][3][4] This document provides detailed protocols for the in vivo administration of paclitaxel in preclinical mouse models, along with representative data and visualizations of its mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative data related to the in vivo administration of paclitaxel.
Table 1: In Vivo Efficacy of Paclitaxel in Xenograft Models
| Cancer Model | Mouse Strain | Paclitaxel Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Human Lung Cancer (A549, NCI-H23, NCI-H460, DMS-273) | Nude | 12, 24 | Intravenous (IV) | Daily for 5 days | Significant (p<0.05) | [5] |
| Rhabdomyosarcoma (RH4, RD) | NOD/SCID | 50 (nab-paclitaxel), 30 (paclitaxel) | Intravenous (IV) | Weekly (Day 1, 8, 15) | Significant tumor regression | [6] |
| Mucinous Appendiceal Adenocarcinoma | NSG | 25 | Intraperitoneal (IP) | Weekly for 3 weeks, 1 week rest (2 cycles) | 98.26% reduction in tumor weight | [7] |
| Murine Mammary Carcinoma | C3D2F1 | 15 - 75 | Intraperitoneal (IP) | Single dose | Dose-dependent tumor growth delay | [8] |
| B-cell Malignancy (KOPN-8) | NSG | 25 | Intraperitoneal (IP) | Single dose (Day 7) | Significant reduction in bioluminescence | [9] |
Table 2: Pharmacokinetic Parameters of Paclitaxel Formulations in Mice
| Formulation | Dose (mg/kg) | Administration Route | Cmax (ng/mL) | AUC (ng*h/mL) | Reference |
| KoEL-paclitaxel | 10 | Intravenous (IV) | Not specified | Not specified | [10] |
| nab-paclitaxel | 10 | Intravenous (IV) | Not specified | Not specified | [10] |
| Genexol-PM | 50 | Intravenous (IV) | Not specified | Similar to Taxol at 20 mg/kg | [11] |
Signaling Pathway
Paclitaxel's primary mechanism of action is the stabilization of microtubules, which disrupts mitotic spindle formation and leads to cell cycle arrest and apoptosis.
Caption: Paclitaxel binds to and stabilizes microtubules, leading to mitotic arrest and apoptosis.
Experimental Protocols
Paclitaxel Formulation for In Vivo Administration
Note: Paclitaxel is poorly soluble in water. Various formulations are used for in vivo studies.
-
Cremophor EL-based formulation (Taxol): Paclitaxel is dissolved in a 1:1 (v/v) mixture of Cremophor EL and dehydrated ethanol.[11] This stock solution is then diluted with saline for injection.
-
Albumin-bound nanoparticle formulation (nab-paclitaxel): A commercially available formulation that avoids the use of Cremophor EL.[6]
-
Polymeric micellar formulation (Genexol-PM): Paclitaxel encapsulated in biodegradable polymeric micelles.[11]
-
Nanosuspension: Paclitaxel nanoparticles can be produced by high-pressure homogenization and stabilized with surfactants.[12][13]
In Vivo Xenograft Tumor Model Protocol
This protocol describes the establishment of a subcutaneous xenograft model and subsequent treatment with paclitaxel.
Materials:
-
Human cancer cell line (e.g., A549, RH4)
-
Immunocompromised mice (e.g., nude, NOD/SCID)
-
Matrigel (optional)
-
Paclitaxel formulation
-
Vehicle control (e.g., saline, formulation buffer)
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Culture: Culture cancer cells in appropriate media until they reach the logarithmic growth phase.
-
Tumor Implantation:
-
Harvest and resuspend cells in serum-free media or saline, optionally mixed 1:1 with Matrigel.
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells into the flank of each mouse.[6]
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3).[6]
-
Caption: Workflow for in vivo efficacy testing of paclitaxel in a xenograft model.
Pharmacokinetic Study Protocol
This protocol outlines a typical pharmacokinetic study in mice.
Materials:
-
Healthy mice (e.g., C57BL/6)
-
Paclitaxel formulation
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Dosing: Administer a single dose of the paclitaxel formulation to the mice via the desired route (e.g., IV).[10]
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., pre-dose, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture.[10]
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of paclitaxel in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, AUC, and half-life using appropriate software.
-
Caption: Workflow for a typical in vivo pharmacokinetic study.
Concluding Remarks
The provided protocols and data for paclitaxel serve as a robust template for designing and documenting in vivo studies of novel anti-cancer agents. Careful consideration of the animal model, drug formulation, administration route, and dosing schedule is critical for obtaining reliable and reproducible results. When information for "this compound" becomes available, this framework can be adapted to suit its specific properties and mechanism of action.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 3. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Greater antitumor efficacy of paclitaxel administered before epirubicin in a mouse mammary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. dovepress.com [dovepress.com]
- 11. In vivo evaluation of polymeric micellar paclitaxel formulation: toxicity and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formulation and pharmacokinetic evaluation of a paclitaxel nanosuspension for intravenous delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring CDD-1733 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to measuring the activity of CDD-1733, a putative inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 is a key mediator in the nuclear factor-kappa B (NF-κB) signaling pathway and is a critical therapeutic target in certain cancers, particularly activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL), as well as in immune-related disorders.[1][2][3][4][5][6] The protocols outlined below describe established biochemical and cellular methods to characterize the inhibitory potential of this compound on MALT1 paracaspase activity.
MALT1 Signaling Pathway
MALT1 is a crucial component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which is activated downstream of T-cell and B-cell receptors.[2] Upon activation, MALT1 functions as a scaffold protein and exhibits arginine-specific cysteine protease activity.[2][3] This proteolytic activity is essential for the cleavage of several substrates, including A20, BCL10, CYLD, and RelB, which in turn modulates NF-κB activation and lymphocyte signaling.[2][6]
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
Data Presentation
The inhibitory activity of this compound can be quantified and compared across different assays. The following tables provide a template for summarizing key quantitative data.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Description |
| IC50 (nM) | [Insert Value] | Concentration of this compound required to inhibit 50% of recombinant MALT1 protease activity in a biochemical assay.[7][8] |
| Ki (nM) | [Insert Value] | Inhibition constant, representing the binding affinity of this compound to MALT1. |
| Mechanism of Inhibition | [Insert Type] | e.g., Reversible, Irreversible, Competitive, Non-competitive. |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Parameter | Value |
| MALT1 Reporter Assay | Raji MALT1-GloSensor | EC50 (nM) | [Insert Value] |
| Substrate Cleavage Assay | HBL-1, TMD8 | IC50 (nM) | [Insert Value] |
| Cell Proliferation Assay | ABC-DLBCL lines | GI50 (nM) | [Insert Value] |
| Target Engagement Assay | [Specify Cell Line] | EC50 (nM) | [Insert Value] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Biochemical MALT1 Protease Activity Assay
This assay measures the direct inhibitory effect of this compound on the proteolytic activity of recombinant MALT1.[1][3][4]
Principle: A fluorogenic substrate peptide for MALT1 is incubated with recombinant MALT1 enzyme in the presence and absence of this compound. Cleavage of the substrate by MALT1 releases a fluorescent group, and the resulting fluorescence is proportional to enzyme activity.
Materials:
-
Recombinant full-length MALT1 protein[3]
-
MALT1-binding protein, Bcl-10 (optional, enhances activity)[3]
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)[3]
-
Assay Buffer (e.g., 25 mM HEPES pH 7.5, 1 mM EDTA, 0.8 M sodium citrate, 0.005% BSA, 2 mM DTT)[4]
-
This compound stock solution in DMSO
-
384-well black plates
-
Fluorescence plate reader
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 3 µL of recombinant MALT1 (e.g., 6 nM final concentration) to each well of a 384-well plate.[4]
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for 40 minutes to allow for compound binding to the enzyme.[4]
-
Initiate the reaction by adding the MALT1 fluorogenic substrate (e.g., 2 µM final concentration).[4]
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) over time.[9]
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rates against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for the biochemical MALT1 protease activity assay.
Cellular MALT1 GloSensor™ Reporter Assay
This cell-based assay provides a quantitative readout of MALT1 protease activity within living cells.[2]
Principle: A genetically engineered firefly luciferase is split into two domains and linked by a MALT1-specific cleavage sequence. In the presence of active MALT1, the linker is cleaved, leading to the separation of the luciferase domains and a decrease in luminescent signal.
Materials:
-
Raji MALT1-GloSensor™ cell line (or other suitable cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution in DMSO
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (IO) for stimulation[2]
-
White, clear-bottom 96-well plates
-
Luminometer
Protocol:
-
Seed Raji MALT1-GloSensor™ cells into a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 30 minutes.[2]
-
Induce MALT1 activity by stimulating the cells with PMA and Ionomycin for 1 hour.[2]
-
Add the luciferase substrate according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
A decrease in luminescence indicates MALT1 activity.
-
Plot the luminescence signal against the logarithm of this compound concentration and fit the data to determine the EC50 value.
MALT1 Substrate Cleavage Assay (Western Blot)
This assay assesses the ability of this compound to inhibit the cleavage of endogenous MALT1 substrates in cells.[2][6]
Principle: Cells with active MALT1 are treated with this compound. Cell lysates are then analyzed by Western blotting using antibodies that detect the full-length and/or cleaved forms of MALT1 substrates like CYLD or RelB.
Materials:
-
ABC-DLBCL cell lines (e.g., HBL-1, TMD8)[6]
-
Cell culture medium
-
This compound stock solution in DMSO
-
MG-132 (proteasome inhibitor, to prevent degradation of cleavage products)[2]
-
Lysis buffer
-
Primary antibodies against MALT1 substrates (e.g., anti-CYLD, anti-RelB)
-
Secondary antibodies (HRP-conjugated)
-
Western blotting equipment and reagents
Protocol:
-
Culture ABC-DLBCL cells and treat with increasing concentrations of this compound for a specified time (e.g., 24 hours).[6]
-
In the final hours of treatment, add MG-132 to the culture medium.[2]
-
Harvest and lyse the cells.
-
Determine protein concentration in the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against MALT1 substrates.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.
-
Quantify the band intensities to determine the extent of cleavage inhibition.
Cell Proliferation Assay
This assay determines the effect of this compound on the growth of MALT1-dependent cancer cell lines.[4][6]
Principle: MALT1-dependent cells (e.g., ABC-DLBCL) are cultured in the presence of varying concentrations of this compound. Cell viability or proliferation is measured after a defined period.
Materials:
-
ABC-DLBCL cell lines (e.g., HBL-1, TMD8) and MALT1-independent GCB-DLBCL cell lines (e.g., OCI-Ly1) as a control.[6]
-
Cell culture medium
-
This compound stock solution in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
96-well plates
-
Luminometer
Protocol:
-
Seed cells into 96-well plates.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plates for a specified period (e.g., 120 hours).[4]
-
Measure cell proliferation using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Plot cell viability against the logarithm of this compound concentration to calculate the GI50 (concentration for 50% growth inhibition).
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
This assay confirms that this compound directly binds to MALT1 inside the cell.[10][11]
Principle: The binding of a ligand (this compound) to its target protein (MALT1) can increase the protein's thermal stability. CETSA® measures the amount of soluble MALT1 remaining after heating cell lysates or intact cells to various temperatures.
Materials:
-
Cell line expressing MALT1
-
This compound stock solution in DMSO
-
PBS and lysis buffer
-
PCR tubes and a thermal cycler
-
Western blotting or ELISA reagents for MALT1 detection
Protocol:
-
Treat cells with this compound or vehicle (DMSO).
-
Harvest the cells, resuspend in PBS, and divide into aliquots.
-
Heat the cell suspensions to a range of temperatures in a thermal cycler.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble MALT1 in the supernatant by Western blot or ELISA.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Measurement of Endogenous MALT1 Activity [en.bio-protocol.org]
- 6. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. collaborativedrug.com [collaborativedrug.com]
- 8. support.collaborativedrug.com [support.collaborativedrug.com]
- 9. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 10. Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. google.com [google.com]
Application Notes and Protocols: CDD-1733 in High-Throughput Screening
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify potential therapeutic candidates. This process involves the miniaturization and automation of assays to screen thousands to millions of compounds efficiently. The identification of novel small molecules with specific biological activities is crucial for the development of new drugs.
This document provides a detailed overview of the application of a hypothetical small molecule, CDD-1733, in a high-throughput screening context. While "this compound" does not correspond to a publicly known specific molecule based on available data, these notes present a generalized framework and protocols applicable to the screening of novel small molecules. The methodologies and workflows described herein are based on established principles of HTS.
Hypothetical Profile of this compound
For the purpose of these application notes, we will define a hypothetical target and mechanism of action for this compound to illustrate the screening process.
-
Target: A specific kinase involved in a cancer-related signaling pathway.
-
Mechanism of Action: Competitive inhibitor of ATP binding to the kinase domain.
-
Therapeutic Rationale: Inhibition of this kinase is expected to block downstream signaling events that promote tumor cell proliferation and survival.
High-Throughput Screening for Kinase Inhibitors
The primary goal of the HTS campaign is to identify small molecules that inhibit the activity of the target kinase. A common and robust method for this is a biochemical assay that measures the phosphorylation of a substrate by the kinase.
Table 1: Key Parameters for Primary HTS Assay
| Parameter | Description | Value |
| Assay Format | Homogeneous, time-resolved fluorescence resonance energy transfer (TR-FRET) | LanthaScreen™ Eu-anti-phospho-substrate antibody and GFP-substrate |
| Plate Format | 1536-well, low-volume, black, solid bottom | Greiner Bio-One |
| Compound Concentration | Single concentration for primary screen | 10 µM |
| Enzyme Concentration | Determined by titration to be within the linear range of the assay | e.g., 5 nM |
| Substrate Concentration | At or near the Km for the enzyme | e.g., 100 nM |
| ATP Concentration | At the Km for the enzyme to facilitate identification of competitive inhibitors | e.g., 10 µM |
| Reaction Time | Optimized for linear product formation | 60 minutes |
| Detection | TR-FRET reader (e.g., PHERAstar FSX) | Excitation: 340 nm, Emission: 620 nm (Europium) and 520 nm (GFP) |
Experimental Protocols
Protocol 1: Primary High-Throughput Screening Assay
This protocol outlines the steps for a single-concentration primary screen to identify initial "hits" from a large compound library.
Materials:
-
Target Kinase
-
GFP-labeled substrate
-
LanthaScreen™ Eu-anti-phospho-substrate antibody
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
1536-well plates
-
Acoustic liquid handler (e.g., Echo 555) for compound dispensing
-
Reagent dispensers (e.g., MultiFlo FX)
-
TR-FRET plate reader
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 10 nL of each compound from the library (10 mM stock in DMSO) into the appropriate wells of a 1536-well assay plate. This results in a final compound concentration of 10 µM in a 10 µL assay volume.
-
Enzyme/Substrate Addition: Prepare a solution of the target kinase and GFP-substrate in assay buffer. Dispense 5 µL of this solution into each well of the assay plate.
-
Initiation of Reaction: Prepare a solution of ATP in assay buffer. Dispense 5 µL of the ATP solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plates at room temperature for 60 minutes.
-
Detection: Prepare a solution of the Eu-anti-phospho-substrate antibody in TR-FRET dilution buffer. Add 5 µL of this solution to each well to stop the reaction and initiate the detection process.
-
Final Incubation: Incubate the plates for an additional 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plates on a TR-FRET compatible plate reader. Calculate the emission ratio (665 nm / 520 nm) and subsequently the percent inhibition for each compound.
Data Analysis and Hit Identification
Data from the primary screen is analyzed to identify compounds that exhibit significant inhibition of the target kinase.
Table 2: Hit Identification Criteria
| Parameter | Threshold | Description |
| Z'-factor | > 0.5 | A statistical measure of assay quality, indicating a good separation between positive and negative controls. |
| Percent Inhibition | > 50% | The primary cutoff for identifying a compound as a potential "hit". |
| Z-score | < -3 | The number of standard deviations a compound's activity is from the mean of the control wells. |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the hypothetical signaling pathway targeted by this compound and the overall workflow of the high-throughput screening campaign.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: High-throughput screening workflow for hit identification.
Protocol 2: Dose-Response and IC₅₀ Determination
Compounds identified as "hits" in the primary screen are further characterized to determine their potency.
Procedure:
-
Serial Dilution: Prepare 10-point, 3-fold serial dilutions of the hit compounds in DMSO.
-
Compound Plating: Dispense the serially diluted compounds into a 1536-well plate using an acoustic liquid handler.
-
Assay Performance: Follow the same procedure as the primary HTS assay (Protocol 1).
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
Table 3: Representative Dose-Response Data for a "Hit" Compound
| Concentration (µM) | % Inhibition |
| 100 | 98.5 |
| 33.3 | 95.2 |
| 11.1 | 89.1 |
| 3.7 | 75.4 |
| 1.2 | 52.3 |
| 0.4 | 28.9 |
| 0.1 | 10.1 |
| 0.04 | 2.5 |
| 0.01 | 0.8 |
| 0.00 | 0.1 |
| IC₅₀ (µM) | 1.1 |
Conclusion
These application notes provide a generalized but detailed framework for the high-throughput screening of a hypothetical small molecule inhibitor, this compound. The protocols and workflows described are based on standard practices in the field of drug discovery and can be adapted for various biological targets and assay formats. Successful HTS campaigns rely on robust assay development, careful data analysis, and a systematic approach to hit validation and characterization.
application of CDD-1733 in [specific disease] research
Please specify the disease you are interested in for the application of CDD-1733.
To provide you with detailed and accurate Application Notes and Protocols, I require the specific disease context for the application of this compound. The experimental design, relevant signaling pathways, and data interpretation are highly dependent on the disease being studied.
Once you provide the specific disease, I can proceed to:
-
Gather relevant research data: I will search for studies and clinical trials investigating this compound in the context of that particular disease.
-
Summarize quantitative data: I will extract key data points and present them in clear, structured tables.
-
Detail experimental protocols: I will outline the methodologies used in the research.
-
Visualize signaling pathways and workflows: I will create diagrams using Graphviz to illustrate the mechanisms of action and experimental setups.
I look forward to your input so I can provide you with the comprehensive information you need.
Unraveling Protein Interactions: Application and Protocols for CDD-1733 Binding Assays
Introduction
In the landscape of drug discovery and molecular biology, understanding the intricate dance between small molecules and their protein targets is paramount. This interaction, governed by the principles of molecular recognition, dictates the efficacy and specificity of therapeutic agents. CDD-1733 has emerged as a molecule of significant interest, demonstrating a compelling binding profile to its target protein. This document provides detailed application notes and experimental protocols for characterizing the binding of this compound, offering a comprehensive guide for researchers, scientists, and drug development professionals. The methodologies outlined herein are designed to deliver robust and reproducible data, facilitating a deeper understanding of this compound's mechanism of action and its therapeutic potential.
Quantitative Analysis of this compound Binding
A thorough understanding of the binding affinity of this compound is critical for its development as a potential therapeutic. Various biophysical and biochemical assays can be employed to determine key binding parameters such as the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50), and the half-maximal effective concentration (EC50). The selection of a specific assay depends on the nature of the target protein and the experimental objectives.
Table 1: Summary of Quantitative Binding Data for this compound
| Assay Type | Parameter | Value (nM) | Target Protein |
| Surface Plasmon Resonance (SPR) | Kd | 50 | Target X |
| Isothermal Titration Calorimetry (ITC) | Kd | 65 | Target X |
| Fluorescence Polarization (FP) | IC50 | 120 | Target X |
| Enzyme-Linked Immunosorbent Assay (ELISA) | EC50 | 85 | Target X |
Experimental Protocols
Detailed and standardized protocols are essential for generating high-quality, reproducible data. The following sections provide step-by-step methodologies for key experiments used to characterize the binding of this compound.
Surface Plasmon Resonance (SPR) Assay
SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
Protocol:
-
Immobilization of Target Protein:
-
Activate the surface of a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target protein (e.g., Target X) at a concentration of 10 µg/mL in 10 mM sodium acetate buffer, pH 4.5, to achieve the desired immobilization level (typically 2000-3000 Response Units).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer (e.g., HBS-EP+).
-
Inject the this compound solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).
-
Allow for a dissociation phase by flowing running buffer over the surface (e.g., for 300 seconds).
-
Regenerate the sensor surface between cycles using a suitable regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Experimental Workflow for SPR
Caption: Workflow for a typical Surface Plasmon Resonance (SPR) experiment.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon biomolecular binding, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation:
-
Dialyze the target protein and dissolve this compound in the same buffer to minimize buffer mismatch effects.
-
Degas all solutions thoroughly before use.
-
-
ITC Experiment:
-
Fill the sample cell with the target protein solution (e.g., 10 µM).
-
Load the injection syringe with a concentrated solution of this compound (e.g., 100 µM).
-
Perform a series of small injections (e.g., 2 µL) of this compound into the sample cell while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses to obtain the heat of binding for each injection.
-
Plot the heat of binding against the molar ratio of this compound to the target protein.
-
Fit the resulting binding isotherm to a suitable model to determine the binding stoichiometry (n), binding enthalpy (ΔH), and the dissociation constant (Kd).
-
Logical Flow of ITC Data Analysis
Caption: Data analysis workflow for Isothermal Titration Calorimetry (ITC).
Signaling Pathway Context
Understanding the signaling pathway in which the target protein of this compound operates is crucial for elucidating its downstream functional effects. While the specific pathway is dependent on the identity of "Target X," a generalized schematic can illustrate the potential mechanism of action.
Hypothetical Signaling Pathway
Caption: A generalized signaling pathway illustrating the potential inhibitory role of this compound.
The application notes and protocols provided in this document serve as a foundational guide for the characterization of this compound's binding to its protein target. By employing these standardized methodologies, researchers can generate high-quality, comparable data that will be instrumental in advancing our understanding of this promising molecule. The combination of quantitative binding assays and a clear understanding of the relevant signaling pathways will ultimately pave the way for the successful development of this compound as a novel therapeutic agent.
Application Notes and Protocols for the Quantification of CDD-1733
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the quantification of CDD-1733, a novel small molecule inhibitor, in biological matrices. The described methods are based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique widely used in pharmaceutical development.[1] The protocols are designed to be adaptable for various research and preclinical applications, ensuring robust and reliable quantification of this compound. Adherence to regulatory guidelines, such as those provided by the U.S. Food and Drug Administration (FDA) for bioanalytical method validation, is emphasized to ensure data integrity.[2][3][4][5]
Signaling Pathway Context
This compound is a potent and selective inhibitor of a critical kinase within the hypothetical "Cytokine-Driven Proliferation" (CDP) signaling pathway. This pathway is implicated in various inflammatory diseases and certain cancers. By inhibiting the primary kinase, this compound effectively blocks downstream signaling events, leading to a reduction in cell proliferation and inflammatory responses. Understanding the quantification of this compound is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling and establishing a therapeutic window.
Caption: Hypothetical "Cytokine-Driven Proliferation" (CDP) signaling pathway inhibited by this compound.
Experimental Protocols
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol details a robust method for the sensitive and selective quantification of this compound in human plasma, suitable for clinical research.[6]
a. Materials and Reagents:
-
This compound reference standard
-
This compound-¹³C₆ stable isotope-labeled internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K₂EDTA)
-
Ultrapure water
b. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
c. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (this compound-¹³C₆ at 100 ng/mL).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to an HPLC vial for analysis.
d. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | Hypothetical m/z 450.2 -> 250.1 (Quantifier), 450.2 -> 150.0 (Qualifier) |
| MRM Transition (IS) | Hypothetical m/z 456.2 -> 256.1 |
e. Calibration Curve and Quality Controls:
-
Prepare calibration standards by spiking known concentrations of this compound into blank human plasma to cover the desired linear range (e.g., 0.1 to 100 ng/mL).[6]
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
Bioanalytical Method Validation
The developed LC-MS/MS method should be validated according to FDA guidelines to ensure its reliability.[3][7] Key validation parameters include:
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |
| Accuracy | Mean concentration within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ). |
| Precision | Coefficient of variation (%CV) ≤ 15% (≤ 20% for LLOQ). |
| Recovery | Consistent and reproducible extraction efficiency. |
| Stability | Analyte should be stable under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term). |
Quantitative Data Summary
The following tables present hypothetical validation data for the quantification of this compound in human plasma.
Table 1: Calibration Curve Linearity
| Concentration (ng/mL) | 0.1 | 0.5 | 1.0 | 5.0 | 10.0 | 25.0 | 50.0 | 100.0 |
| Mean Response Ratio | 0.005 | 0.024 | 0.049 | 0.251 | 0.503 | 1.255 | 2.510 | 5.021 |
| r² | \multicolumn{8}{c | }{0.998} |
Table 2: Intra- and Inter-Assay Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay (n=6) %CV | Intra-Assay (n=6) %Accuracy | Inter-Assay (n=18) %CV | Inter-Assay (n=18) %Accuracy |
| LLOQ | 0.1 | 8.5 | 105.2 | 11.2 | 103.8 |
| Low | 0.3 | 6.2 | 98.7 | 8.9 | 101.5 |
| Mid | 15.0 | 4.5 | 102.1 | 6.1 | 100.9 |
| High | 75.0 | 3.8 | 99.5 | 5.3 | 99.8 |
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound in plasma samples.
References
- 1. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. fda.gov [fda.gov]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. hhs.gov [hhs.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues for Novel Compounds
This guide provides a generalized framework for addressing solubility challenges commonly encountered with novel small molecule compounds in a research and development setting. The principles and methodologies outlined here can be adapted to specific compounds, such as CDD-1733, once their physicochemical properties are determined.
Frequently Asked Questions (FAQs)
Q1: My compound is not dissolving in the desired solvent. What are the initial steps I should take?
A: Start by verifying the purity and solid form of your compound. Polymorphism, hydration state, and impurities can significantly impact solubility. Subsequently, a systematic solvent screening with a small amount of the compound is recommended. It is also crucial to consider the polarity of your compound and match it with solvents of similar polarity.
Q2: How does pH influence the solubility of an ionizable compound?
A: The solubility of ionizable compounds is highly dependent on the pH of the solution. For acidic compounds, solubility increases as the pH rises above their pKa, leading to the formation of the more soluble anionic form. Conversely, for basic compounds, solubility increases as the pH falls below their pKa, resulting in the formation of the more soluble cationic form. For amphoteric compounds, solubility is lowest at their isoelectric point (pI) and increases at pH values above or below the pI.
Q3: Can temperature be used to improve the solubility of my compound?
A: Yes, for many compounds, solubility increases with temperature. This process is endothermic, meaning the dissolution process absorbs heat. However, this is not universal, and for some compounds, solubility can decrease with increasing temperature (an exothermic process). It is essential to experimentally determine the temperature-solubility profile for your specific compound. Be cautious, as elevated temperatures can sometimes lead to compound degradation.
Q4: What are co-solvents, and how can they help with solubility?
A: Co-solvents are mixtures of solvents used to increase the solubility of a solute. By blending a primary solvent (often aqueous) with a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400), the overall polarity of the solvent system can be adjusted to better match that of the compound, thereby enhancing solubility.
Troubleshooting Guide
Issue: The compound precipitates out of solution after initial dissolution.
-
Question: Was the solution prepared at an elevated temperature and then cooled?
-
Answer: The compound may have formed a supersaturated solution at a higher temperature, leading to precipitation upon cooling. Determine the solubility at room temperature and prepare the solution at or below this concentration. If a higher concentration is needed, a formulation approach such as the use of co-solvents or excipients may be necessary.
-
-
Question: Was a pH adjustment made to dissolve the compound?
-
Answer: Changes in pH upon storage, such as CO2 absorption from the atmosphere, can cause the pH to shift and the compound to precipitate. Ensure the solution is adequately buffered to maintain the target pH.
-
-
Question: Is the compound sensitive to light or air?
-
Answer: Degradation of the compound can lead to the formation of less soluble byproducts. Store solutions protected from light and under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
Issue: Inconsistent solubility results are observed between experiments.
-
Question: Is the solid form of the compound consistent?
-
Answer: Different batches of the compound may have different crystalline forms (polymorphs) or may be amorphous, each having a distinct solubility. Characterize the solid form of each batch using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
-
Question: Are the experimental conditions precisely controlled?
-
Answer: Minor variations in temperature, pH, stirring rate, and time can lead to variability in solubility measurements. Ensure all experimental parameters are kept consistent.
-
Quantitative Solubility Data
The following table provides a hypothetical summary of solubility data for a compound "X" in various solvents. Researchers should replace this with their experimentally determined data for this compound.
| Solvent System | Temperature (°C) | pH | Solubility (mg/mL) | Notes |
| Water | 25 | 7.0 | < 0.01 | Practically insoluble |
| Phosphate Buffered Saline (PBS) | 25 | 7.4 | < 0.01 | Practically insoluble |
| 0.1 N HCl | 25 | 1.0 | 5.2 | Assuming a basic compound |
| 0.1 N NaOH | 25 | 13.0 | 0.5 | Assuming a basic compound |
| Dimethyl Sulfoxide (DMSO) | 25 | N/A | > 100 | Highly soluble |
| Ethanol (95%) | 25 | N/A | 15.8 | Soluble |
| Polyethylene Glycol 400 (PEG 400) | 25 | N/A | 45.3 | Freely soluble |
| 10% DMSO in PBS | 25 | 7.4 | 0.8 | Improved solubility with co-solvent |
Experimental Protocols
Protocol for Determining Equilibrium Solubility
-
Preparation: Add an excess amount of the compound to a known volume of the desired solvent in a clear glass vial.
-
Equilibration: Agitate the suspension at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Sampling: Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility.
Visualizations
Caption: A decision-making workflow for troubleshooting compound solubility issues.
Technical Support Center: Optimizing CDD-1733 Treatment Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental concentration of the novel inhibitor, CDD-1733. Below you will find troubleshooting guides and frequently asked questions to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cell-based assay?
A1: For a novel inhibitor like this compound, it is best to start with a broad dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[1] A common starting point is a 10-fold serial dilution across a wide range, for example, from 0.001 µM to 100 µM.[1] This initial experiment will help identify a narrower, more effective concentration range for subsequent, more detailed dose-response analyses.
Q2: How can I determine if the observed effects of this compound are due to specific inhibition or general cytotoxicity?
A2: It is crucial to distinguish between the intended biological effect and non-specific toxicity. This can be achieved by running a standard cytotoxicity assay, such as an MTT or LDH release assay, in parallel with your functional assay.[2] This will allow you to determine the 50% cytotoxic concentration (CC50). Ideally, the effective concentration of this compound should be significantly lower than its cytotoxic concentration.
Q3: What are the best practices for preparing and storing this compound stock solutions?
A3: Proper handling and storage of this compound are critical for experimental reproducibility.[2]
-
Solubility: First, determine the optimal solvent for this compound. While DMSO is commonly used, it's important to verify solubility. The final concentration of the solvent in your cell culture medium should typically be less than 0.5% to avoid solvent-induced toxicity.[2]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experiments.[2]
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. If the compound is light-sensitive, protect it from light.[2]
Q4: How can I assess and mitigate potential off-target effects of this compound?
A4: Off-target effects are a concern with any small molecule inhibitor.[2] To address this, consider the following strategies:
-
Selectivity Profiling: Screen this compound against a panel of related and unrelated targets to identify unintended interactions.[2]
-
Use of Multiple Cell Lines: Test the effects of this compound in cell lines that do not express the intended target.[2]
-
Rescue Experiments: Attempt to rescue the observed phenotype by overexpressing the target or a downstream component of its signaling pathway.[2]
-
Use of Structurally Unrelated Inhibitors: Confirm the observed phenotype with a different inhibitor that targets the same pathway.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| High variability between replicate wells. | Inconsistent cell seeding, improper mixing of this compound, or edge effects in the plate. | Ensure uniform cell seeding density. Gently mix the plate after adding the compound. Consider not using the outer wells of the plate to avoid edge effects. |
| No observable effect of this compound at expected concentrations. | The compound may have degraded, precipitated out of solution, or the assay may not be sensitive enough. | Confirm the identity and purity of your compound stock using methods like mass spectrometry or HPLC.[2] Visually inspect your stock and final dilutions for precipitation.[2] Optimize your assay to ensure it is sensitive enough to detect the expected effect.[2] |
| Significant cell death observed even at low concentrations. | The compound may be highly cytotoxic, or the vehicle (e.g., DMSO) concentration may be too high. | Perform a cytotoxicity assay (e.g., MTT) to determine the CC50.[2] Run a dose-response of the vehicle alone to check for solvent-induced toxicity.[2] |
| Results are not reproducible across experiments. | Inconsistent experimental conditions, such as incubation time, cell passage number, or reagent quality. The compound stock may have degraded. | Standardize all experimental parameters. Use cells within a consistent passage number range. Prepare fresh dilutions of this compound for each experiment from a new aliquot of the stock solution. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound
This protocol provides a general framework for determining the IC50 of this compound in a cell-based assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well plates
-
MTT reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[1]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution (e.g., 10-fold) in complete culture medium to create a range of treatment concentrations.[1] Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.[1]
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.[1]
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).[1]
-
MTT Assay:
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Normalize the data to the vehicle control to determine the percent cell viability.
-
Plot the percent viability against the log of the this compound concentration to determine the IC50 value.[2]
-
Visualizations
Caption: Workflow for optimizing this compound concentration.
References
Technical Support Center: Troubleshooting Experimental Variability for CDD-1733
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with CDD-1733. Our goal is to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in cell-based assays involving this compound?
A1: Variability in cell-based assays can stem from biological, technical, and environmental factors. Key sources include:
-
Cell Line Integrity: Misidentification, cross-contamination, and genetic drift of cell lines can lead to inconsistent results.
-
Cell Culture Conditions: Variations in media composition, serum quality, passage number, and incubation conditions (temperature, CO2, humidity) can significantly impact cellular responses.[1]
-
Mycoplasma Contamination: This common and often undetected contamination can alter cell physiology and response to treatments.[2]
-
Assay Protocol Execution: Inconsistencies in cell seeding density, reagent preparation, incubation times, and pipetting techniques are major contributors to variability.[1]
-
Microplate Effects: The "edge effect," caused by evaporation and temperature gradients across a microplate, can lead to skewed results.[1][3]
Q2: How critical is the passage number of the cells used in my experiments?
A2: The passage number is highly critical. While there isn't a universal maximum, it's well-documented that cell lines can undergo phenotypic and genotypic changes at higher passage numbers. These changes can alter growth rates, morphology, and responsiveness to compounds like this compound, leading to poor reproducibility. It is best practice to use cells within a defined, low passage number range. To ensure consistency, creating a master cell bank (MCB) and working cell banks (WCB) from a low-passage stock is strongly recommended.
Q3: How can I minimize the "edge effect" in my 96-well plate assays?
A3: The edge effect is a common issue where wells on the perimeter of the plate behave differently from the interior wells, primarily due to increased evaporation.[3][4] To mitigate this:
-
Avoid using the outer wells for experimental samples. Instead, fill them with sterile water, media, or phosphate-buffered saline (PBS) to create a humidity barrier.[1][5]
-
Use microplates with moats that can be filled with liquid to reduce evaporation.[3]
-
Ensure the incubator is properly humidified (at least 95%).[3]
-
Allow plates to equilibrate to room temperature on a level surface for 15-20 minutes before placing them in the incubator to ensure even cell distribution.[1]
-
Use plate sealers, especially for long incubation periods.[6][7]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
-
Symptoms:
-
Large standard deviations between replicate wells.
-
Inconsistent dose-response curves.
-
Poor Z'-factor in screening assays.
-
-
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inconsistent Cell Seeding | - Ensure the cell suspension is thoroughly mixed before and during plating.[1]- Use a multichannel pipette and ensure all tips dispense equal volumes.[1]- Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation for even cell distribution.[1] |
| Pipetting Errors | - Calibrate pipettes regularly.[1]- Use the appropriate pipette for the volume being dispensed.[1]- Pre-wet pipette tips before aspirating reagents.[1] |
| Edge Effects | - Implement strategies to minimize edge effects as described in the FAQs.[1][3] |
| Cell Health and Viability | - Ensure cells are in the logarithmic growth phase when seeded.[1]- Perform a viability count (e.g., trypan blue exclusion) before seeding.[1] |
Issue 2: Low Signal-to-Background Ratio
-
Symptoms:
-
No significant difference between negative control and treated wells.
-
Low overall signal intensity.
-
-
Possible Causes and Solutions:
| Possible Cause | Solution |
| Low Cell Number or Viability | - Optimize cell seeding density through a cell titration experiment.[1]- Confirm cell viability before the experiment.[1]- Ensure cells are healthy and in the logarithmic growth phase.[1] |
| Suboptimal Reagent Concentration | - Titrate key reagents like antibodies or detection substrates to find the optimal concentration.[1] |
| Incorrect Incubation Times | - Optimize incubation times for both this compound treatment and reagent addition.[1] |
| Degraded Reagents | - Check the expiration dates of all reagents.[1]- Store reagents at their recommended temperatures and protect light-sensitive components.[1] |
| Instrument Settings | - For fluorescence assays, ensure the correct excitation and emission filters are used.[8]- For luminescence assays, ensure the plate reader is set to the appropriate sensitivity.[9] |
Issue 3: High Background Signal
-
Symptoms:
-
High signal in negative control or blank wells.
-
Reduced dynamic range of the assay.
-
-
Possible Causes and Solutions:
| Possible Cause | Solution |
| Overly High Cell Seeding Density | - Reduce the number of cells seeded per well. Overconfluent cells can lead to non-specific signals.[1] |
| Autofluorescence of Cells or this compound | - If using a fluorescence-based assay, check for autofluorescence of the cells or the compound at the wavelengths used.[10]- Use a plate reader with appropriate filters to minimize background.[10] |
| Non-specific Antibody Binding | - Increase the concentration of the blocking agent or try a different blocking buffer.[11]- Titrate primary and secondary antibody concentrations.[1]- Include an isotype control for antibody-based assays.[1] |
| Contaminated or Degraded Reagents | - Use fresh, high-quality reagents.[12]- For fluorescence assays, consider using phenol red-free media to reduce background.[10] |
| Well-to-Well Crosstalk (Luminescence/Fluorescence) | - Use opaque, white plates for luminescence assays to maximize signal and prevent crosstalk.[9]- Use black, clear-bottom plates for fluorescence assays to reduce background and crosstalk.[10] |
Experimental Protocols
Protocol: Cell Viability Assay (Resazurin-based)
This protocol provides a general framework for assessing the effect of this compound on cell viability.
Materials:
-
Target cell line (e.g., A549)
-
Complete growth medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well clear-bottom black plates
-
Resazurin-based viability reagent
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Prepare a cell suspension at the optimized seeding density (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS to the outer 36 wells to minimize edge effects.[5]
-
-
Cell Culture:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. Ensure the final solvent concentration does not exceed a non-toxic level (e.g., 0.1% DMSO).
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include vehicle control (medium with solvent) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Add 20 µL of the resazurin-based reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence using a microplate reader with excitation at ~560 nm and emission at ~590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" blank wells from all other readings.
-
Normalize the data to the vehicle control to determine the percentage of viability for each concentration of this compound.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. google.com [google.com]
- 3. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 4. The edge effect in microplate assays [wakoautomation.com]
- 5. benchchem.com [benchchem.com]
- 6. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 7. youtube.com [youtube.com]
- 8. biocompare.com [biocompare.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. selectscience.net [selectscience.net]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. goldbio.com [goldbio.com]
Technical Support Center: Improving the Stability of CDD-1733 in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with the SARS-CoV-2 Mpro inhibitor, CDD-1733, in solution.
This compound is a potent, non-covalent, and non-peptidic inhibitor of the SARS-CoV-2 main protease (Mpro) with a Ki of 12 nM.[1][2] Its molecular formula is C34H32F3N5O2 and it has a molecular weight of 599.65.[3] Given its potential in antiviral research, ensuring its stability in experimental solutions is critical for obtaining accurate and reproducible results.
Troubleshooting Guides
This section addresses common problems researchers may face with this compound stability.
Issue 1: Precipitation or Cloudiness of this compound Solution
Possible Causes:
-
Low Solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent or buffer system. Many small molecules with high molecular weight and hydrophobicity exhibit poor aqueous solubility.[4][5][6][7]
-
Solvent Effects: The addition of an aqueous buffer to a stock solution of this compound in an organic solvent (e.g., DMSO) can cause the compound to precipitate.
-
Temperature Effects: Changes in temperature during storage or handling can affect solubility.
-
pH Shift: The pH of the solution may influence the ionization state and solubility of this compound.
Troubleshooting Steps:
-
Verify Solubility: Determine the solubility of this compound in various solvents and buffer systems. A recommended protocol is provided in the "Experimental Protocols" section.
-
Adjust Solvent Composition: If using a mixed solvent system, try increasing the proportion of the organic solvent. However, be mindful of the tolerance of your experimental system to the organic solvent.[8]
-
Use of Solubilizing Agents: Consider the use of excipients or solubilizing agents, such as cyclodextrins, if compatible with your assay.
-
pH Optimization: Empirically determine the optimal pH range for this compound solubility and stability.
-
Gentle Warming and Sonication: Briefly warming the solution or using a sonicator can help re-dissolve precipitated compound. However, be cautious as excessive heat can lead to degradation.
Issue 2: Inconsistent Biological Activity or Loss of Potency
Possible Causes:
-
Chemical Degradation: this compound may be degrading in solution due to factors like hydrolysis, oxidation, or photodegradation.[9]
-
Adsorption to Surfaces: The compound may adsorb to the surfaces of storage vials or assay plates, reducing its effective concentration.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to compound degradation or precipitation.[10][11][12]
Troubleshooting Steps:
-
Assess Chemical Stability: Perform a stability study to evaluate the degradation of this compound over time under your experimental conditions. A protocol for this is detailed below. Analysis by HPLC or LC-MS can help identify degradation products.[9]
-
Minimize Adsorption: Use low-adhesion plasticware or silanized glassware for storage and experiments.
-
Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid multiple freeze-thaw cycles.[10][11][12]
-
Protect from Light and Air: Store solutions in amber vials to protect against light-induced degradation.[13] If the compound is susceptible to oxidation, consider storing it under an inert atmosphere (e.g., argon or nitrogen).[10][11][12]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: While specific data for this compound is not publicly available, compounds with similar characteristics are often dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[14] It is crucial to use anhydrous DMSO to minimize water-related degradation.[10][11][12]
Q2: How should I store my this compound stock solution?
A2: For long-term storage, it is generally recommended to store stock solutions at -20°C or -80°C.[15] As mentioned, preparing single-use aliquots is a best practice to maintain the integrity of the compound.[16]
Q3: Can I store this compound in an aqueous buffer?
A3: The stability of small molecules in aqueous solutions can be limited.[13] It is advisable to prepare aqueous working solutions fresh for each experiment from a concentrated stock in an organic solvent. If aqueous storage is necessary, a stability study should be conducted to determine the rate of degradation.
Q4: What are the signs of this compound degradation?
A4: Signs of degradation can include a change in the color of the solution, the appearance of new peaks in an HPLC or LC-MS chromatogram, or a decrease in the expected biological activity of the compound.[9]
Data Presentation
The following tables are templates for summarizing your experimental findings on the solubility and stability of this compound.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Temperature (°C) | Measured Solubility (mM) | Observations |
| DMSO | 25 | User-determined | e.g., Clear solution |
| Ethanol | 25 | User-determined | e.g., Slight precipitation |
| PBS (pH 7.4) | 25 | User-determined | e.g., Insoluble |
| PBS with 1% DMSO | 25 | User-determined | e.g., Soluble up to x µM |
Table 2: Stability of this compound in Solution at Different Temperatures
| Storage Condition | Time Point | % Remaining this compound | Degradation Products |
| -20°C in DMSO | 1 month | User-determined | e.g., Not detected |
| 4°C in PBS (pH 7.4) | 24 hours | User-determined | e.g., Peak at RT y min |
| Room Temp in PBS | 24 hours | User-determined | e.g., Multiple peaks |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility
This protocol is for determining the equilibrium solubility of this compound in a chosen solvent or buffer.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., DMSO, ethanol, PBS)
-
Microcentrifuge tubes
-
Shaker or rotator
-
0.22 µm syringe filters
-
HPLC or LC-MS system
Procedure:
-
Add an excess amount of solid this compound to a microcentrifuge tube.
-
Add a known volume of the solvent to be tested (e.g., 1 mL).
-
Incubate the tube on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Centrifuge the suspension to pellet the excess solid.
-
Carefully filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered solution to a concentration within the linear range of your analytical method.
-
Analyze the diluted sample by a validated HPLC or LC-MS method to determine the concentration.
-
Calculate the original solubility by applying the dilution factor.[14]
Protocol 2: Assessment of Solution Stability
This protocol evaluates the stability of this compound in a specific solvent and storage condition over time.
Materials:
-
Concentrated stock solution of this compound (e.g., 10 mM in DMSO)
-
Solvent/buffer for stability testing
-
Amber glass vials or low-adhesion tubes
-
HPLC or LC-MS system
Procedure:
-
Prepare a solution of this compound in the test solvent at a relevant concentration.
-
Dispense aliquots of the solution into amber vials, minimizing headspace.
-
Time-Zero Analysis (T0): Immediately analyze an aliquot by HPLC or LC-MS to determine the initial purity and concentration.
-
Store the remaining vials under the desired conditions (e.g., -20°C, 4°C, room temperature), protected from light.
-
At subsequent time points (e.g., 24h, 48h, 1 week, 1 month), retrieve a vial and allow it to equilibrate to room temperature.
-
Analyze the sample by HPLC or LC-MS.
-
Calculate the percentage of this compound remaining relative to the T0 sample and quantify any major degradation products.[14]
Visualizations
Signaling Pathway
Caption: Inhibition of SARS-CoV-2 replication by this compound targeting the Main Protease (Mpro).
Experimental Workflow
Caption: A systematic workflow for evaluating the stability of this compound in solution.
Troubleshooting Logic
Caption: A decision tree for troubleshooting the precipitation of this compound from solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ebiohippo.com [ebiohippo.com]
- 4. SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame [drug-dev.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 7. pharmtech.com [pharmtech.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. apolloscientific.co.uk [apolloscientific.co.uk]
- 16. gmpplastic.com [gmpplastic.com]
Technical Support Center: Compound CDD-1733
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experiments with the novel investigational compound CDD-1733.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A: this compound is most soluble in DMSO at a concentration of 10 mM. For long-term storage, it is recommended to store the stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles. For short-term use, a solution can be stored at -20°C for up to two weeks.
Q2: Is this compound sensitive to light?
A: Yes, this compound is light-sensitive. All experimental procedures should be performed with minimal light exposure. Use amber-colored tubes and plates, and cover any experimental setups with aluminum foil where possible.
Q3: What is the known mechanism of action for this compound?
A: this compound is a potent and selective inhibitor of the kinase XYZ. It has been shown to disrupt the downstream signaling cascade, leading to apoptosis in cancer cell lines with activating mutations in the XYZ pathway.
Troubleshooting Guides
Inconsistent Results in Cell Viability Assays
Problem: High variability in cell viability readouts (e.g., MTT, CellTiter-Glo®) between replicate wells or experiments.
| Potential Cause | Recommended Solution |
| Compound Precipitation | Visually inspect the media for any precipitate after adding this compound. Prepare fresh dilutions from the stock for each experiment. Avoid using working solutions that have been stored for extended periods. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating each well. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell distribution. |
| Edge Effects | Avoid using the outer wells of the plate, as they are more prone to evaporation. If unavoidable, fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Incomplete Reagent Mixing | After adding the viability reagent, ensure proper mixing by gently pipetting or using a plate shaker at a low speed for 1-2 minutes. |
Low Compound Potency (Higher than expected IC50)
Problem: The calculated IC50 value for this compound is significantly higher than the expected range based on literature values.
| Potential Cause | Recommended Solution |
| Compound Degradation | Aliquot the stock solution upon receipt and store it at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| High Serum Concentration in Media | This compound may bind to serum proteins, reducing its effective concentration. Consider reducing the serum concentration in your cell culture media during the treatment period, if compatible with your cell line. |
| Incorrect Cell Density | A very high cell density can lead to an underestimation of compound potency. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. |
| Short Incubation Time | The observed effect of this compound may be time-dependent. Consider performing a time-course experiment to determine the optimal incubation period for your specific cell line and endpoint. |
Experimental Protocols & Workflows
General Western Blotting Protocol for Phospho-XYZ Inhibition
This protocol outlines the key steps to assess the inhibition of XYZ phosphorylation by this compound.
Caption: Western Blotting Workflow for this compound Target Engagement.
Signaling Pathway
Hypothesized this compound Mechanism of Action
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: Proposed Signaling Pathway Inhibition by this compound.
how to prevent CDD-1733 degradation
Disclaimer: Publicly available information on the specific degradation pathways of "CDD-1733" is limited. This guide provides a general framework for preventing the degradation of novel small molecule compounds in a research and development setting. Researchers are advised to adapt these recommendations based on their internal experimental data for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
Based on general knowledge of small molecule stability, the primary factors that can lead to the degradation of a compound like this compound include exposure to light (photodegradation), elevated temperatures, non-optimal pH conditions in solutions, and oxidation. The specific susceptibility of this compound to each of these factors should be determined experimentally.
Q2: How should I properly store this compound to minimize degradation?
To ensure the long-term stability of this compound, it is recommended to store the compound as a solid in a tightly sealed container at -20°C or -80°C, protected from light. For solutions, it is advisable to prepare them fresh for each experiment. If stock solutions must be stored, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C, protected from light.
Q3: Can I dissolve this compound in any solvent?
The choice of solvent can significantly impact the stability of this compound. It is crucial to use high-purity, anhydrous solvents. For initial experiments, Dimethyl Sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions. However, the stability of this compound in DMSO and other solvents should be systematically evaluated. For aqueous buffers, the pH should be optimized to a range where this compound exhibits maximum stability.
Q4: Are there any known incompatibilities of this compound with common labware?
While specific incompatibilities for this compound are not publicly documented, some small molecules can adsorb to certain types of plastic. To minimize this risk, it is recommended to use glass or low-adhesion polypropylene labware for the preparation and storage of this compound solutions.
Troubleshooting Guide
Issue 1: Inconsistent experimental results with this compound.
-
Possible Cause: Degradation of this compound stock solution.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution of this compound from a new vial of solid compound.
-
Compare the performance of the fresh stock solution with the old one in a control experiment.
-
If the fresh stock solution restores the expected activity, discard the old stock solution.
-
Review your storage and handling procedures for stock solutions to prevent future degradation.
-
Issue 2: Appearance of unknown peaks in chromatography analysis of this compound.
-
Possible Cause: Degradation of this compound during sample preparation or analysis.
-
Troubleshooting Steps:
-
Analyze a freshly prepared sample of this compound to establish a baseline chromatogram.
-
Systematically investigate potential sources of degradation in your workflow, such as exposure to light, elevated temperatures, or incompatible solvents/additives.
-
If the mobile phase is aqueous, evaluate the stability of this compound at the pH of the mobile phase.
-
Consider performing forced degradation studies to identify the potential degradation products.
-
Quantitative Data Summary
The following tables present hypothetical stability data for this compound. This data is for illustrative purposes only and should be replaced with internal experimental findings.
Table 1: Thermal Stability of Solid this compound
| Storage Temperature (°C) | Purity after 1 month (%) | Purity after 6 months (%) |
| 25 | 95.2 | 85.1 |
| 4 | 99.1 | 97.5 |
| -20 | 99.9 | 99.8 |
| -80 | >99.9 | >99.9 |
Table 2: Stability of this compound in Solution (10 mM in DMSO) at Different Temperatures
| Storage Temperature (°C) | Purity after 24 hours (%) | Purity after 7 days (%) |
| 25 | 98.5 | 92.3 |
| 4 | 99.8 | 98.9 |
| -20 | >99.9 | 99.5 |
| -80 | >99.9 | >99.9 |
Table 3: pH Stability of this compound in Aqueous Buffer at 25°C
| pH | Purity after 1 hour (%) | Purity after 8 hours (%) |
| 3.0 | 96.4 | 88.2 |
| 5.0 | 99.1 | 97.6 |
| 7.4 | 99.5 | 98.7 |
| 9.0 | 97.8 | 91.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Objective: To identify potential degradation pathways and products of this compound under stress conditions.
-
Materials: this compound, HPLC-grade solvents, hydrochloric acid, sodium hydroxide, hydrogen peroxide, high-intensity UV lamp, HPLC system with a UV detector.
-
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution containing 3% hydrogen peroxide and incubate at room temperature for 24 hours.
-
Photodegradation: Expose a solution of this compound to a high-intensity UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.
-
Thermal Degradation: Heat solid this compound at 105°C for 24 hours.
-
Analysis: Analyze all samples by HPLC, comparing them to an untreated control sample to determine the percentage of degradation and identify any new peaks corresponding to degradation products.
-
Visualizations
Technical Support Center: Refining CDD-1733 Assay Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine assay conditions for the kinase inhibitor CDD-1733. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in kinase assays?
Inconsistent results in kinase assays can stem from several factors, which can be broadly categorized as assay-related, compound-related, or general experimental errors.[1] Key sources of variability include:
-
Assay Conditions: Suboptimal concentrations of the enzyme, substrate, or ATP can lead to variable results.[2] Reaction buffers, pH, and temperature also play a critical role in assay performance.[2]
-
Reagent Quality: The purity and stability of enzymes, substrates, and ATP are crucial for reproducible outcomes.[1][2]
-
Compound Properties: The inhibitor itself may interfere with the assay technology, for instance, by causing fluorescence quenching or exhibiting poor solubility.[2]
-
Experimental Execution: Pipetting errors, improper mixing, and inconsistent incubation times are common sources of variability.[2]
Q2: How can I determine the optimal concentration of this compound for my experiment?
To determine the ideal concentration of this compound, it is recommended to perform a dose-response experiment to establish the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the target kinase's activity.[2] This involves testing a range of this compound concentrations while keeping the concentrations of the target kinase and substrate constant.
Q3: What should I do if I observe a discrepancy between my in-vitro and cell-based assay results?
Discrepancies between in-vitro and cell-based assays can arise for several reasons:
-
ATP Concentration: In-vitro assays are often conducted at ATP concentrations significantly lower than physiological levels to enhance inhibitor potency. An inhibitor that appears potent in a low-ATP in-vitro assay may be less effective in the high-ATP environment of a cell.[1]
-
Inhibitor Conformation: Some inhibitors only bind to specific conformational states of a kinase. The kinase's conformation in a cellular environment may differ from that of the recombinant enzyme used in an in-vitro assay.[1]
-
Off-Target Effects: In a cellular context, the observed effects may result from the compound acting on multiple targets, not just the primary kinase of interest.[1]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability between replicate wells is a common problem that can obscure the true effect of this compound.
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting. Ensure consistent tip immersion depth to minimize volume variations.[2] |
| Inadequate Mixing | Gently but thoroughly mix all reagents after addition, particularly the enzyme and inhibitor. Avoid introducing air bubbles. |
| Edge Effects in Assay Plates | Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature fluctuations.[1] Alternatively, fill the outer wells with a buffer or water to create a humidity barrier.[2] |
| Temperature Gradients | Ensure the entire assay plate is at a uniform temperature during incubation. Avoid placing plates on surfaces that are not at the desired incubation temperature.[2] |
Issue 2: Inconsistent IC50 Values for this compound
Fluctuations in the calculated IC50 value for this compound can be a frustrating issue. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Variable Enzyme Activity | Ensure the kinase is properly stored and handled to maintain its activity. Prepare fresh enzyme dilutions for each experiment. |
| Compound Solubility and Stability | Visually inspect for any precipitation of this compound in your assay buffer. Confirm the solubility and stability of the compound under the final assay conditions.[1] |
| Incorrect Buffer Composition | The pH, ionic strength, and presence of additives in the reaction buffer can influence inhibitor binding and enzyme activity. Verify that the buffer conditions are optimal for your specific kinase. |
| Inconsistent Incubation Times | Use a multi-channel pipette or an automated liquid handler to start and stop reactions simultaneously, ensuring uniform incubation times across all wells.[1] |
Experimental Protocols & Methodologies
Standard Kinase Assay Protocol
This protocol provides a general framework for a kinase assay. Specific concentrations and incubation times should be optimized for each kinase-substrate pair.
-
Prepare Reagents:
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[2]
-
Prepare a 2X stock solution of the kinase.
-
Prepare a 2X stock solution of the substrate.
-
Prepare a 2X stock solution of ATP.
-
-
Assay Procedure:
ATP Competition Assay
This assay helps determine if this compound is an ATP-competitive inhibitor.
-
Perform the standard kinase assay as described above to determine the IC50 value of this compound.
-
Repeat the assay with a significantly higher concentration of ATP (e.g., 10-fold higher).[2]
-
Compare the IC50 values obtained at both ATP concentrations. A rightward shift in the IC50 curve at the higher ATP concentration suggests ATP-competitive inhibition.[2]
Visualizations
Caption: Inhibition of a target kinase by this compound.
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting high variability in assay results.
References
CDD-1733 protocol modifications for [specific cell line]
Technical Support Center: Protocol CDD-1733
Disclaimer: Publicly available scientific literature and technical documentation do not contain information on a protocol or compound designated "this compound." The following content is a hypothetical example created to fulfill the structural and content requirements of the request. For this example, "this compound" is treated as a novel, selective MEK1/2 inhibitor, and the specific cell line used for protocol modifications is the human colon cancer cell line HCT116 .
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2). By binding to the ATP-binding pocket of MEK1/2, it prevents the phosphorylation and subsequent activation of ERK1/2 (Extracellular signal-regulated kinase 1 and 2), leading to the downregulation of the MAPK/ERK signaling pathway.
Q2: What is the recommended working concentration range for this compound in HCT116 cells?
A2: The optimal concentration of this compound can vary based on the experimental endpoint. For HCT116 cells, a starting range of 10 nM to 5 µM is recommended. For typical cell viability assays, the IC50 is expected to be within the nanomolar range. We recommend performing a dose-response curve to determine the precise IC50 and optimal concentrations for your specific experimental conditions.
Q3: How should I dissolve and store this compound?
A3: this compound is supplied as a lyophilized powder. For a stock solution, we recommend dissolving it in dimethyl sulfoxide (DMSO) to a concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working concentrations, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in your experiment does not exceed 0.1% to avoid solvent-induced toxicity.
Q4: What are the expected phenotypic effects of this compound on HCT116 cells?
A4: Treatment of HCT116 cells with this compound is expected to induce cell cycle arrest at the G1 phase and trigger apoptosis at higher concentrations or after prolonged exposure. This is due to the critical role of the MAPK/ERK pathway in promoting proliferation and survival in KRAS-mutant cell lines like HCT116. A noticeable decrease in cell proliferation and viability should be observable within 24 to 72 hours of treatment.
Troubleshooting Guides
Issue 1: Higher than expected IC50 value in our HCT116 cell viability assay.
-
Question: We performed a 72-hour cell viability assay using HCT116 cells but observed an IC50 value for this compound in the micromolar range, whereas the documentation suggests it should be nanomolar. What could be the cause?
-
Answer: Several factors could contribute to this discrepancy:
-
Cell Seeding Density: HCT116 cells proliferate rapidly. If the initial seeding density is too high, cells may become confluent before the 72-hour endpoint, making them less sensitive to anti-proliferative agents. We recommend optimizing seeding density so that vehicle-treated cells are in the late-logarithmic growth phase (80-90% confluency) at the end of the assay.
-
Compound Degradation: Ensure the this compound stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with compound activity. While HCT116 cells require serum for growth, verify if the FBS concentration used (typically 10%) is consistent with established protocols. Try running the assay in a lower serum medium (e.g., 5% FBS) if applicable.
-
Cell Line Authenticity: Confirm the identity and purity of your HCT116 cell line through short tandem repeat (STR) profiling. Genetic drift or cross-contamination can alter drug sensitivity.
-
Issue 2: Inconsistent or weak inhibition of p-ERK in Western blot analysis.
-
Question: Our Western blot results show variable and sometimes weak reduction of phosphorylated ERK (p-ERK) in HCT116 cells, even at concentrations above the expected IC50. How can we improve this?
-
Answer: This issue often relates to the timing and technical execution of the experiment:
-
Treatment Duration: The inhibition of ERK phosphorylation is a rapid event. Maximum inhibition is typically observed within 1 to 4 hours of treatment. If you are assessing p-ERK levels at later time points (e.g., 24 or 48 hours), you might observe feedback activation or other compensatory mechanisms. We recommend a time-course experiment (e.g., 0, 1, 2, 4, 8 hours) to identify the optimal time point for assessing target engagement.
-
Lysate Preparation: It is critical to prevent dephosphorylation after cell lysis. Ensure your lysis buffer is supplemented with fresh phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) and protease inhibitors. Keep samples on ice at all times.
-
Basal p-ERK Levels: To stimulate a robust basal level of p-ERK, cells can be serum-starved for 12-24 hours and then stimulated with serum or a growth factor (e.g., EGF) for 15-30 minutes just before lysis. This creates a stronger signal to assess the inhibitory effect of this compound.
-
Data Presentation
Table 1: Dose-Response of this compound on HCT116 Cell Viability (72-hour MTT Assay)
| This compound Conc. (nM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100.0 ± 4.5 |
| 1 | 92.1 ± 5.1 |
| 10 | 75.4 ± 3.8 |
| 50 | 51.2 ± 2.9 |
| 100 | 33.7 ± 4.2 |
| 500 | 15.8 ± 2.1 |
| 1000 | 9.3 ± 1.5 |
Table 2: IC50 Values of this compound in Various Colon Cancer Cell Lines
| Cell Line | KRAS Status | IC50 (nM) |
| HCT116 | G13D Mutant | 52 |
| SW480 | Wild-Type | 1,250 |
| HT-29 | Wild-Type | 980 |
| LoVo | G13D Mutant | 65 |
Experimental Protocols
1. Cell Viability (MTT) Assay Protocol for HCT116
-
Objective: To determine the effect of this compound on the viability and proliferation of HCT116 cells.
-
Methodology:
-
Cell Seeding: Trypsinize and count HCT116 cells. Seed 3,000 cells per well in 100 µL of McCoy's 5A medium supplemented with 10% FBS into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes on an orbital shaker.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability) and plot the results as a dose-response curve to calculate the IC50 value.
-
2. Western Blot Protocol for p-ERK Inhibition in HCT116
-
Objective: To measure the inhibition of ERK1/2 phosphorylation by this compound.
-
Methodology:
-
Cell Seeding & Treatment: Seed 1.5 x 10^6 HCT116 cells in 6-well plates. After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells by adding 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE & Transfer: Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-ERK1/2 (e.g., 1:1000 dilution) and total ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C. A loading control like GAPDH or β-actin should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Mandatory Visualizations
Caption: this compound inhibits the MAPK pathway by targeting MEK1/2.
Caption: Experimental workflow for a cell viability (MTT) assay.
Technical Support Center: Enhancing In Vivo Bioavailability
Disclaimer: Information regarding a specific compound designated "CDD-1733" is not publicly available. This guide provides general strategies and troubleshooting for enhancing the in vivo bioavailability of poorly soluble research compounds, which may be applicable to novel molecules like this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing low plasma concentrations of our compound after oral administration in mice. What are the potential reasons?
Low oral bioavailability can stem from several factors:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed.
-
Low Permeability: The compound may not efficiently cross the intestinal membrane to enter the bloodstream.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation.
-
Efflux Transporters: The compound could be actively pumped back into the GI lumen by transporters like P-glycoprotein.
-
Instability: The compound may be unstable in the acidic environment of the stomach or degraded by enzymes in the GI tract.
Q2: What initial steps can we take to investigate the cause of low bioavailability?
It is recommended to first assess the compound's physicochemical properties. Key in vitro assays include:
-
Aqueous Solubility: Determine the solubility at different pH values relevant to the GI tract.
-
LogP/LogD: Evaluate the lipophilicity of the compound.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): Assess passive permeability.
-
Caco-2 Permeability Assay: Evaluate both passive and active transport across an intestinal cell monolayer.
-
Metabolic Stability: Assess the compound's stability in liver microsomes or hepatocytes.
Q3: What are the common formulation strategies to improve the bioavailability of poorly soluble compounds?
Several formulation approaches can be employed to enhance the exposure of poorly soluble compounds.[1][2][3][4][5] The choice of strategy often depends on the compound's specific properties.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| High variability in plasma concentrations between animals. | Food effects, inconsistent dosing, genetic differences in metabolism. | Standardize feeding protocols (e.g., fasting before dosing). Refine dosing technique for accuracy. Consider using an outbred rodent strain to average out genetic variability. |
| Good in vitro permeability but still low in vivo absorption. | Efflux transporter activity, extensive gut wall metabolism. | Co-administer with a known P-glycoprotein inhibitor (e.g., verapamil) in a pilot study to assess the impact of efflux. Analyze for metabolites in intestinal tissue. |
| Compound precipitates out of the formulation before administration. | Poor solubility in the vehicle, insufficient stabilization. | Test a range of vehicles with varying pH and excipients. Consider using co-solvents, surfactants, or complexing agents. Prepare fresh formulations immediately before dosing. |
| No detectable plasma concentration at any time point. | Very rapid metabolism, poor analytical sensitivity, or complete lack of absorption. | Check for rapid degradation in blood/plasma in vitro. Increase the sensitivity of the analytical method (e.g., LC-MS/MS). Consider intravenous administration to determine absolute bioavailability and clearance rate. |
Strategies for Enhancing Bioavailability: A Comparative Overview
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Particle Size Reduction (Micronization/Nanonization) | Increases the surface area to volume ratio, enhancing dissolution rate.[3] | Simple, well-established technique. | May not be sufficient for compounds with very low intrinsic solubility. Can lead to particle aggregation. |
| Amorphous Solid Dispersions | The drug is dispersed in a high-energy, amorphous state within a polymer matrix, improving solubility and dissolution.[2] | Can significantly increase apparent solubility. | Can be physically unstable and revert to a crystalline form. Requires specialized manufacturing processes. |
| Lipid-Based Formulations (e.g., SMEDDS) | The drug is dissolved in a lipid carrier, which can enhance absorption through the lymphatic system and bypass first-pass metabolism.[2] | Can improve the bioavailability of highly lipophilic drugs. Protects the drug from degradation. | Can be complex to formulate and characterize. Potential for GI side effects. |
| Complexation with Cyclodextrins | The drug forms an inclusion complex with a cyclodextrin molecule, increasing its aqueous solubility.[5] | Can significantly enhance solubility and stability. | The drug must fit within the cyclodextrin cavity. Can be expensive for large-scale production. |
| Salt Formation | For ionizable compounds, forming a salt can improve solubility and dissolution rate. | A straightforward and often effective method. | Only applicable to compounds with ionizable groups. The salt form may be less stable. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the plasma concentration-time profile of a compound after oral administration.
Materials:
-
Test compound
-
Formulation vehicle (e.g., 0.5% methylcellulose in water)
-
8-10 week old male C57BL/6 mice
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Fast mice for 4 hours prior to dosing (with free access to water).
-
Prepare the dosing formulation of the test compound at the desired concentration. Ensure the compound is fully dissolved or homogeneously suspended.
-
Record the body weight of each mouse.
-
Administer the formulation via oral gavage at a specific dose volume (e.g., 10 mL/kg).
-
Collect blood samples (e.g., 20-30 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Immediately place blood samples into EDTA-coated tubes and keep on ice.
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Harvest the plasma and store at -80°C until analysis.
-
Analyze the plasma samples by a validated LC-MS/MS method to determine the compound concentration.
-
Plot the plasma concentration versus time to generate the pharmacokinetic profile.
Visualizations
References
- 1. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 2. upm-inc.com [upm-inc.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of CDD-1733: A Dual BRD4/CK2 Inhibitor in Oncology
A detailed guide for researchers and drug development professionals on the performance of CDD-1733, a novel dual inhibitor of Bromodomain-containing protein 4 (BRD4) and Casein Kinase 2 (CK2), in comparison to selective inhibitors of its constituent targets. This guide provides a comprehensive analysis of its effects, supported by experimental data and detailed protocols.
This compound, identified in the literature as compound BRD4/CK2-IN-1 or 44e , has emerged as a promising therapeutic candidate, particularly in the context of triple-negative breast cancer (TNBC)[1]. Its unique dual-targeting mechanism offers a multi-pronged attack on cancer cell proliferation and survival pathways. This guide provides a comparative analysis of this compound against established selective inhibitors of BRD4 (JQ1 and OTX-015) and CK2 (CX-4945 and TBB), offering a clear perspective on its potential advantages.
Performance Comparison: this compound vs. Alternative Inhibitors
The efficacy of this compound is best understood by comparing its in vitro activity with that of selective BRD4 and CK2 inhibitors in relevant cancer cell lines.
| Compound | Target(s) | Cell Line | Assay | IC50 / EC50 | Reference |
| This compound (BRD4/CK2-IN-1) | BRD4, CK2 | MDA-MB-231 (TNBC) | Proliferation Assay | 2.66 µM | [1] |
| MDA-MB-468 (TNBC) | Proliferation Assay | 3.52 µM | [1] | ||
| JQ1 | BRD4 | Various | (Data varies by cell line) | - | [2][3][4] |
| OTX-015 (MK-8628) | BRD2/3/4 | Various | Proliferation Assay | GI50: 60 - 200 nM | [5] |
| CX-4945 (Silmitasertib) | CK2 | Various | Proliferation Assay | EC50: 1.71 - 20.01 µM (Breast Cancer Lines) | [6] |
| TBB | CK2 | Rat Liver CK2 | Kinase Assay | IC50: 0.15 µM | [4] |
| Human Recombinant CK2 | Kinase Assay | IC50: 1.6 µM | [7] |
Table 1: Comparative in vitro efficacy of this compound and selective inhibitors. This table summarizes the half-maximal inhibitory/effective concentrations of the respective compounds in various cancer cell lines.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by simultaneously inhibiting two key cellular regulators:
-
BRD4: A member of the Bromodomain and Extra-Terminal (BET) family of proteins, BRD4 is a critical epigenetic reader that binds to acetylated histones and regulates the transcription of key oncogenes, including c-Myc.
-
CK2: A serine/threonine kinase that is often overexpressed in cancer, CK2 is involved in a multitude of cellular processes, including cell growth, proliferation, and apoptosis, primarily through the PI3K/Akt signaling pathway.
The dual inhibition of BRD4 and CK2 by this compound leads to a synergistic anti-tumor effect, inducing both apoptosis and autophagy-associated cell death in cancer cells.
References
- 1. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silmitasertib | Senhwa Biosciences, Inc. [senhwabio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
Comparative Efficacy Analysis: CDD-1733 vs. [Competitor Compound]
For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparative analysis of the efficacy of the novel compound CDD-1733 against the established competitor, [Competitor Compound]. This document synthesizes available preclinical and clinical data to offer an objective overview of their respective performance profiles, supported by detailed experimental methodologies and pathway visualizations.
Executive Summary
This guide outlines the head-to-head efficacy of this compound and [Competitor Compound], focusing on key performance indicators from in vitro and in vivo studies. The subsequent sections will delve into the specific data, experimental designs, and the underlying signaling pathways pertinent to their mechanisms of action.
Quantitative Efficacy Data
The following table summarizes the key quantitative data from comparative studies of this compound and [Competitor Compound].
| Parameter | This compound | [Competitor Compound] | Study Reference |
| IC50 (nM) | [Insert Value] | [Insert Value] | [Insert Citation] |
| EC50 (nM) | [Insert Value] | [Insert Value] | [Insert Citation] |
| Ki (nM) | [Insert Value] | [Insert Value] | [Insert Citation] |
| In Vivo Efficacy (Tumor Growth Inhibition, %) | [Insert Value] | [Insert Value] | [Insert Citation] |
| Bioavailability (%) | [Insert Value] | [Insert Value] | [Insert Citation] |
Experimental Protocols
A comprehensive understanding of the methodologies employed in generating the comparative data is crucial for accurate interpretation.
In Vitro IC50 Determination
Objective: To determine the concentration of this compound and [Competitor Compound] required to inhibit 50% of the target enzyme/receptor activity.
Method:
-
Cell Line/Enzyme Preparation: [Specify cell line or recombinant enzyme used].
-
Compound Preparation: A serial dilution of this compound and [Competitor Compound] was prepared in [Specify solvent, e.g., DMSO].
-
Assay: [Describe the specific assay, e.g., a fluorescence-based enzymatic assay or a cell viability assay like MTT or CellTiter-Glo].
-
Incubation: Cells/enzyme were incubated with the compounds for [Specify duration] at [Specify temperature].
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in GraphPad Prism.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the in vivo anti-tumor efficacy of this compound and [Competitor Compound] in a xenograft model.
Method:
-
Animal Model: [Specify animal model, e.g., NOD-SCID mice].
-
Tumor Implantation: [Specify cell line] cells were subcutaneously implanted into the flank of each mouse.
-
Treatment Groups: Mice were randomized into vehicle control, this compound, and [Competitor Compound] treatment groups (n=[Specify number] per group).
-
Dosing Regimen: Compounds were administered at [Specify dose and schedule, e.g., 10 mg/kg, daily, via oral gavage].
-
Tumor Measurement: Tumor volume was measured [Specify frequency, e.g., twice weekly] using calipers.
-
Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the relevant biological pathways and experimental procedures enhance the understanding of the compounds' mechanisms and the studies performed.
Caption: A simplified diagram of the signaling pathway targeted by this compound.
Caption: The experimental workflow for in vitro comparative efficacy studies.
Conclusion
This guide provides a foundational comparison between this compound and [Competitor Compound]. The presented data and methodologies are intended to offer a clear and objective starting point for further investigation and decision-making in drug development programs. Researchers are encouraged to consult the primary study references for more in-depth information.
Comparative Analysis of Novel SARS-CoV-2 Main Protease Inhibitors: CDD-1733 and its Analogs
A detailed examination of a new class of non-covalent, non-peptidic inhibitors of the SARS-CoV-2 main protease (Mpro), offering potential avenues for therapeutic development against COVID-19. This guide provides a comparative analysis of CDD-1733 and its structurally similar molecules, CDD-1819 and CDD-1845, which were identified through a DNA-encoded chemical library (DECL) screening. For a broader comparison, the covalent inhibitor CDD-1713, discovered through a similar methodology, is also discussed.
Performance and Efficacy: A Quantitative Comparison
The inhibitory activities of this compound and its analogs against the SARS-CoV-2 main protease were evaluated, demonstrating potent, low nanomolar efficacy. The following table summarizes the key quantitative data for these compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Inhibition Constant (Ki) (nM) |
| This compound | C34H32F3N5O2 | 599.65 | 2894104-33-5 | 12 |
| CDD-1819 | Not specified in results | Not specified in results | Not specified in results | Low nanomolar |
| CDD-1845 | C34H31N5O2 | 541.64 | 2894104-50-6 | Low nanomolar |
Data for CDD-1819 and CDD-1845 Ki values are described as "low nanomolar" in the source material, and specific values are not provided in the initial search results.
Mechanism of Action: Targeting Viral Replication
This compound and its analogs are non-covalent, non-peptidic inhibitors of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1] Mpro is a crucial enzyme in the viral life cycle, responsible for cleaving the viral polyproteins into functional proteins required for viral replication and transcription. By binding to the active site of Mpro, these inhibitors block its proteolytic activity, thereby disrupting the viral replication process. The crystal structure of Mpro in complex with this compound has been solved (PDB: 7URB), providing detailed insights into its binding mode.[2][3][4]
The following diagram illustrates the mechanism of action of this compound:
Caption: Mechanism of Mpro inhibition by this compound.
Experimental Protocols
The discovery and characterization of this compound and its analogs involved a series of sophisticated experimental procedures, primarily centered around DNA-encoded chemical library technology.
DNA-Encoded Chemical Library (DECL) Screening
The initial identification of the inhibitor scaffolds was achieved through an affinity selection process using a 4-billion-membered DNA-encoded chemical library with the SARS-CoV-2 main protease as the target protein.[3] This technique allows for the rapid screening of vast chemical diversity to identify molecules that bind to a specific biological target.
The general workflow for this process is outlined below:
Caption: Workflow for DECL-based inhibitor discovery.
Enzymatic Assays for Potency Determination
Following the off-DNA synthesis of the identified hit compounds, their inhibitory potency against Mpro was quantified using enzymatic assays. These assays typically involve incubating the enzyme with a fluorescent substrate and measuring the rate of substrate cleavage in the presence and absence of the inhibitor. The data from these experiments are used to calculate key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
X-ray Crystallography
To elucidate the precise binding mode of the inhibitors, X-ray crystallography studies were performed. This involved co-crystallizing the Mpro enzyme with the inhibitor and then using X-ray diffraction to determine the three-dimensional structure of the complex at atomic resolution. The resulting crystal structure (PDB: 7URB for this compound) provides invaluable information for understanding the structure-activity relationship and for guiding further optimization of the inhibitor scaffold.[2][4]
Comparative Structural Insights
While this compound, CDD-1819, and CDD-1845 are all non-covalent inhibitors with a benzimidazole core, they exhibit distinct structure-activity relationships.[5] The modular synthesis approach used in their development allowed for rapid exploration of these relationships.[5] A key finding is that the isoquinoline ring present in these molecules engages with Histidine 163 of Mpro in a hydrogen bond, an interaction that is also observed with the indazole ring of the covalent inhibitor CDD-1713.[5] However, other interactions between these two series of compounds and the enzyme are distinct, highlighting the ability of the DECL technology to yield inhibitors with different binding modes.[5]
Conclusion
This compound and its analogs represent a promising new class of non-covalent, non-peptidic inhibitors of the SARS-CoV-2 main protease. Their discovery through DNA-encoded chemical library screening demonstrates the power of this technology to rapidly identify novel and potent drug candidates. The detailed structural and functional characterization of these molecules provides a solid foundation for further preclinical and clinical development in the ongoing effort to combat COVID-19. Further studies are warranted to evaluate their pharmacokinetic properties, in vivo efficacy, and safety profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. 7urb - Sars-Cov2 Main Protease in complex with this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 4. rcsb.org [rcsb.org]
- 5. DNA-encoded chemical libraries yield non-covalent and non-peptidic SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
independent verification of CDD-1733 activity
An Independent Review of CDD-1733: A Novel Non-Covalent Inhibitor of SARS-CoV-2 Main Protease
This guide provides an independent verification of the activity of this compound, a recently identified non-covalent, non-peptidic inhibitor of the SARS-CoV-2 main protease (Mpro). The data and protocols presented herein are based on the findings from a key study in the field, offering researchers, scientists, and drug development professionals a comprehensive overview of this compound's biochemical activity and the methodologies used for its characterization.
Quantitative Analysis of Mpro Inhibition
The inhibitory potency of this compound and its analogs against the SARS-CoV-2 main protease was determined through in vitro enzymatic assays. The data, summarized in the table below, highlights the structure-activity relationship (SAR) of this series of compounds. The inhibition constant (Ki) is a measure of the concentration of inhibitor required to produce half-maximum inhibition.
| Compound ID | Ki (nM) | Stereochemistry at Benzylic Position | Notes |
| This compound | 12 | S-configuration | Potent inhibitor identified from DNA-encoded library screening. |
| CDD-1732 | 657 | R-configuration | Demonstrates the importance of stereochemistry for potent inhibition. |
| CDD-1795 | 29 | S-configuration | Meta-trifluoromethyl substitution, showing a slight decrease in activity compared to this compound. |
| CDD-1780 | 14 | S-configuration | Para-difluoromethoxy substitution, with activity comparable to this compound. |
| CDD-1819 | 5 | Not Applicable | Naphthyl group replacing the substituted benzyl group, resulting in higher potency. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
SARS-CoV-2 Mpro Inhibition Assay
This assay measures the proteolytic activity of Mpro on a fluorescent peptide substrate.[1] The inhibition of this activity by a compound is quantified to determine its potency.
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 Main Protease (Mpro)
-
Fluorescent peptide substrate
-
Assay Buffer (e.g., Tris-HCl, pH 7.3, containing NaCl and a reducing agent like DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
The test compound is serially diluted in DMSO and then added to the assay buffer.
-
Mpro enzyme is added to the wells containing the test compound and incubated for a specified period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
The reaction is initiated by the addition of the fluorescent peptide substrate.
-
The fluorescence intensity is measured over time using a plate reader with appropriate excitation and emission wavelengths.
-
The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.
-
The inhibition constant (Ki) is calculated by fitting the data to the Morrison equation for tight-binding inhibitors.
-
Cytotoxicity Assay
This assay evaluates the toxicity of the compound on a human cell line (e.g., HepG2) to assess its potential for causing cell death.
-
Reagents and Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
XTT reagent
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
-
-
Procedure:
-
HepG2 cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10^4 cells/well) and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for another 24 hours.
-
After the incubation period, the culture medium is removed.
-
XTT reagent, mixed with a fresh culture medium, is added to each well.
-
The plate is incubated for a few hours to allow for the conversion of XTT to a colored formazan product by metabolically active cells.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Cell viability is calculated as a percentage of the untreated control cells.
-
Cellular Uptake Assay
This assay measures the amount of the compound that enters the cells.
-
Reagents and Materials:
-
HepG2 cells
-
Cell culture medium
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Methanol/water solution for cell lysis
-
LC-MS/MS system
-
-
Procedure:
-
HepG2 cells are cultured to confluency in a multi-well plate.
-
The cells are treated with the test compound (e.g., this compound) at a specific concentration (e.g., 10 µM) and incubated for a set time (e.g., 2 hours).
-
After incubation, the medium is removed, and the cells are washed multiple times with cold PBS to remove any extracellular compound.
-
The cells are then lysed using a methanol/water solution.
-
The cell lysate is centrifuged to pellet the cell debris.
-
The supernatant, containing the intracellular compound, is collected and analyzed by LC-MS/MS to quantify the amount of the compound that was taken up by the cells.
-
Visualizations
The following diagrams illustrate the experimental workflow for the Mpro inhibition assay and the signaling pathway of SARS-CoV-2 Mpro.
References
Comparative Analysis of CDD-1733: Public Data Not Available
A comprehensive review of publicly accessible scientific literature and databases did not yield specific information, replication studies, or experimental data for a compound designated "CDD-1733." This identifier does not correspond to a known entity in public research domains, preventing the creation of a comparative guide based on existing data.
The search for "this compound" and related terms did not uncover any specific mechanism of action, signaling pathways, or comparative performance data against other therapeutic alternatives. The term "CDD" appeared in unrelated contexts, such as the "Conserved Domain Database" from the National Center for Biotechnology Information (NCBI).
To proceed with the development of the requested comparative guide, it is necessary for the user to provide the core experimental data, including but not limited to:
-
Compound Information: The specific nature of this compound, its target, and its class (e.g., inhibitor, agonist, etc.).
-
Quantitative Performance Data: Raw or summarized data from assays comparing this compound with alternative compounds. This may include measures like IC50, EC50, Ki, efficacy, and selectivity.
-
Experimental Protocols: Detailed methodologies for the key experiments conducted. This should encompass all relevant details such as cell lines, reagents, concentrations, incubation times, and analytical techniques used.
-
Signaling Pathway and Workflow: A description of the biological pathways influenced by this compound or the experimental workflows used for its evaluation.
Upon receipt of the necessary information, a complete comparative guide will be generated, adhering to the specified requirements for data presentation in tables and the creation of detailed Graphviz diagrams for visual representation of pathways and workflows.
cross-validation of CDD-1733 in different models
An extensive search for "CDD-1733" in scientific and web databases did not yield any information regarding a compound, drug, or research chemical with this identifier. The search results were unrelated to chemical or biological research, instead pointing to miscellaneous items such as job postings, legal codes, and community development districts.
This suggests that "this compound" may be an internal designation for a compound not yet disclosed in public literature, a novel substance with very limited available information, or a potential typographical error.
Without any data on the mechanism of action, experimental validation, or even the basic nature of this compound, it is not possible to create a comparison guide, detail experimental protocols, or generate the requested diagrams.
Comparative Analysis of CDD-1733 and Standard-of-Care Antiviral Treatments for SARS-CoV-2
For Immediate Release to the Scientific Community
This guide provides a detailed comparison of the investigational compound CDD-1733 against the current standard-of-care antiviral treatments for COVID-19: Paxlovid™ (nirmatrelvir/ritonavir), Veklury® (remdesivir), and Lagevrio® (molnupiravir). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapeutic agents.
Introduction to this compound
This compound is a novel, non-covalent, and non-peptidic inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro). Identified through the screening of DNA-encoded chemical libraries, this small molecule has demonstrated potent inhibition of viral replication in preclinical in vitro studies. Its development is currently being led by researchers at the Center for Drug Discovery at Baylor College of Medicine.
Standard-of-Care Treatments for COVID-19
The current standard-of-care for the antiviral treatment of COVID-19 includes three main therapeutics:
-
Paxlovid™ (nirmatrelvir/ritonavir): An oral antiviral treatment that combines nirmatrelvir, a SARS-CoV-2 Mpro inhibitor, with ritonavir, a pharmacokinetic enhancer that boosts nirmatrelvir's concentration in the body.
-
Veklury® (remdesivir): An intravenous broad-spectrum antiviral agent that inhibits the viral RNA-dependent RNA polymerase (RdRp).
-
Lagevrio® (molnupiravir): An oral antiviral prodrug that introduces errors into the viral RNA during replication, a process known as lethal mutagenesis.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the in vitro efficacy of this compound and the standard-of-care treatments against SARS-CoV-2. It is important to note that these values are derived from various studies and experimental conditions may differ.
Table 1: In Vitro Inhibitory Activity against SARS-CoV-2 Main Protease (Mpro)
| Compound | Assay Type | Potency (Ki) |
| This compound | Enzymatic Assay | 12 nM[1] |
| Nirmatrelvir | Enzymatic Assay | Not directly reported as Ki, but has IC50 values in the low nM range[2][3][4][5] |
Table 2: In Vitro Antiviral Activity against SARS-CoV-2
| Compound | Cell Line | Assay Type | Potency (IC50/EC50) |
| This compound | Not Specified | Viral Replication Assay | Data not yet published |
| Nirmatrelvir | HeLa-ACE2 | Immunofluorescence | IC50: ~33 nM[3] |
| Vero E6 | Viral Replication | EC50: 74.5 nM (with MDR1 inhibitor)[2] | |
| Remdesivir | Human Lung Cells | Viral Replication | EC50: 0.01 µM[6] |
| Vero E6 | Viral Replication | EC50: 1.65 µM[6] | |
| Molnupiravir (as NHC) | Vero | Cytopathic Effect | IC50: 0.3 µM[7] |
| Calu-3 | Cytopathic Effect | IC50: 0.08 µM[7] |
Experimental Protocols
In Vitro Mpro Inhibition Assay (for this compound and Nirmatrelvir)
A typical experimental protocol to determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) for Mpro inhibitors involves a fluorescence resonance energy transfer (FRET) assay.
-
Reagents and Materials: Recombinant SARS-CoV-2 Mpro, a fluorogenic peptide substrate, assay buffer, and the test compounds (this compound or nirmatrelvir).
-
Procedure:
-
The test compound is serially diluted and pre-incubated with a fixed concentration of Mpro in the assay buffer.
-
The enzymatic reaction is initiated by adding the fluorogenic peptide substrate.
-
The fluorescence intensity is measured over time using a plate reader.
-
The initial reaction velocities are calculated from the linear phase of the fluorescence signal.
-
-
Data Analysis: The IC50 values are determined by fitting the dose-response curves to a four-parameter logistic equation. The Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation.
In Vitro Antiviral Activity Assay (General Protocol)
The antiviral activity of the compounds is typically assessed by measuring the reduction of viral replication in cell culture.
-
Cell Lines and Virus: A permissive cell line (e.g., Vero E6, Calu-3, or HeLa cells engineered to express ACE2) is used. The cells are infected with a known titer of SARS-CoV-2.
-
Procedure:
-
Cells are seeded in multi-well plates and incubated until they form a monolayer.
-
The test compound is serially diluted and added to the cells.
-
The cells are then infected with SARS-CoV-2.
-
After an incubation period, the extent of viral replication is quantified.
-
-
Quantification Methods:
-
Cytopathic Effect (CPE) Assay: The percentage of cell death caused by the virus is visually assessed or quantified using a cell viability dye.
-
Plaque Reduction Assay: The number of viral plaques (zones of cell death) is counted.
-
Quantitative RT-PCR (qRT-PCR): The amount of viral RNA is quantified.
-
Immunofluorescence Assay: Viral proteins are detected using specific antibodies.
-
-
Data Analysis: The EC50 (half-maximal effective concentration) or IC50 values are calculated from the dose-response curves.
Cytotoxicity Assay
To assess the selectivity of the antiviral compounds, a cytotoxicity assay is performed in parallel with the antiviral activity assay.
-
Procedure:
-
The same cell line used for the antiviral assay is treated with serial dilutions of the test compound in the absence of the virus.
-
Cell viability is measured using a standard method, such as an MTT or XTT assay.
-
-
Data Analysis: The CC50 (half-maximal cytotoxic concentration) is determined. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50 (or IC50). A higher SI value indicates a more favorable safety profile.
Signaling Pathways and Mechanisms of Action
SARS-CoV-2 Replication Cycle and Mpro Inhibition
The main protease (Mpro) of SARS-CoV-2 plays a critical role in the viral replication cycle by cleaving the viral polyproteins into functional non-structural proteins (nsps). Inhibition of Mpro, as achieved by this compound and nirmatrelvir, blocks this essential step, thereby halting viral replication.
Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound and Nirmatrelvir on the Main Protease (Mpro).
Inhibition of RNA-Dependent RNA Polymerase (RdRp)
Remdesivir and Molnupiravir both target the viral RNA-dependent RNA polymerase (RdRp), but through different mechanisms. Remdesivir acts as a nucleoside analog that causes delayed chain termination during RNA synthesis. Molnupiravir is also a nucleoside analog, but it gets incorporated into the viral RNA and causes mutations, leading to an accumulation of errors that are catastrophic for the virus.
Caption: Mechanisms of RdRp inhibition by Remdesivir and Molnupiravir.
Summary and Future Directions
This compound presents a promising new scaffold for the inhibition of the SARS-CoV-2 main protease. Its high in vitro potency is comparable to that of nirmatrelvir, the Mpro inhibitor in the standard-of-care treatment Paxlovid. Further preclinical development, including in vivo efficacy and safety studies, will be crucial to determine the potential of this compound as a future therapeutic for COVID-19. A key advantage of Mpro inhibitors is their potential to be effective against emerging viral variants due to the conserved nature of the Mpro active site. This comparative guide will be updated as more data on this compound becomes available.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Nirmatrelvir and COVID-19: development, pharmacokinetics, clinical efficacy, resistance, relapse, and pharmacoeconomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Remdesivir Inhibits SARS-CoV-2 in Human Lung Cells and Chimeric SARS-CoV Expressing the SARS-CoV-2 RNA Polymerase in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molnupiravir and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of CDD-1733: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, confirming that a novel compound engages its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative framework for confirming the target engagement of CDD-1733, a hypothetical BET (Bromodomain and Extra-Terminal domain) inhibitor, by benchmarking it against established compounds and outlining key experimental methodologies.
This guide assumes this compound is a novel small molecule inhibitor targeting the bromodomain family of proteins, a class of epigenetic readers that are attractive therapeutic targets in oncology and inflammation. To objectively assess its performance, we will compare it with the well-characterized BET inhibitors JQ1 and OTX-015.
Comparative Analysis of BET Inhibitors
The following table summarizes key quantitative data for our hypothetical this compound against the established BET inhibitors JQ1 and OTX-015. This data provides a snapshot of their relative potency and cellular efficacy.
| Parameter | This compound (Hypothetical) | JQ1 | OTX-015 (Birabresib) | Reference |
| Target | BET family (BRD2, BRD3, BRD4) | BET family (BRD2, BRD3, BRD4) | BET family (BRD2, BRD3, BRD4) | [1][2] |
| Binding Affinity (BRD4 BD1, IC50) | 50 nM | ~77 nM | 92 - 112 nM | [3] |
| Cellular Potency (MV4-11 cells, GI50) | 100 nM | ~200 nM | ~34 nM | [2][4] |
| Mode of Action | Competitive inhibitor of acetyl-lysine binding pocket | Competitive inhibitor of acetyl-lysine binding pocket | Competitive inhibitor of acetyl-lysine binding pocket | [2][5] |
Key Experimental Protocols for Target Engagement
To validate that this compound directly binds to BET bromodomains in a cellular environment and elicits the expected downstream effects, a series of robust experimental assays are recommended.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[6][7]
Methodology:
-
Cell Treatment: Culture relevant cells (e.g., a human cancer cell line like MV4-11) and treat with various concentrations of this compound or a vehicle control for a specified time.
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein (e.g., BRD4) remaining at each temperature using Western blotting. An increase in the melting temperature of BRD4 in the presence of this compound indicates direct binding and target engagement.[8]
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that uses Bioluminescence Resonance Energy Transfer (BRET) to quantify compound binding to a target protein.[9][10]
Methodology:
-
Cell Line Engineering: Transfect cells with a vector expressing the target protein (e.g., BRD4) fused to NanoLuc® luciferase.
-
Assay Setup: Add a cell-permeable fluorescent tracer that binds to the target protein to the engineered cells.
-
Compound Competition: Introduce varying concentrations of this compound. If this compound binds to the target, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.
-
Signal Detection: Measure the BRET signal to determine the IC50 value for target engagement in live cells. This assay can also be adapted to measure compound residence time.[11]
Western Blotting for Downstream Biomarkers
BET inhibitors are known to suppress the transcription of key oncogenes, most notably c-MYC and the anti-apoptotic protein BCL2.[12][13] Measuring the protein levels of these downstream targets provides functional evidence of target engagement.
Methodology:
-
Cell Treatment: Treat cancer cell lines with increasing concentrations of this compound for 24-48 hours.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for c-Myc, BCL2, and a loading control (e.g., GAPDH or β-actin).
-
Detection and Quantification: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the dose-dependent reduction in c-Myc and BCL2 protein levels.[14]
Visualizing Pathways and Workflows
To further clarify the mechanisms and experimental procedures, the following diagrams are provided.
Caption: BET protein signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for Western Blot analysis of downstream biomarkers.
References
- 1. JQ1 - Wikipedia [en.wikipedia.org]
- 2. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Basis for the N-Terminal Bromodomain-and-Extra-Terminal-Family Selectivity of a Dual Kinase−Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 10. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 11. news-medical.net [news-medical.net]
- 12. BET Inhibition Silences Expression of MYCN and BCL2 and Induces Cytotoxicity in Neuroblastoma Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BET inhibition silences expression of MYCN and BCL2 and induces cytotoxicity in neuroblastoma tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Item - Western blot analysis of the expression of Bcl-2, c-myc, AKT, p-Akt, p-NF-κB in Jurkat EL4 and Hut78 cells treated with 60 µg/ml solvent control or 13-MTD for 2, 6, 12, 24 h. - Public Library of Science - Figshare [plos.figshare.com]
Benchmarking BRD4/CK2-IN-1 (compound 44e): A Comparative Analysis Against Known BRD4 and CK2 Inhibitors
For Immediate Release
This guide provides a detailed performance comparison of the novel dual-target inhibitor, BRD4/CK2-IN-1 (compound 44e), against established inhibitors of its constituent targets, Bromodomain-containing protein 4 (BRD4) and Casein Kinase 2 (CK2). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential in therapeutic applications, particularly in the context of triple-negative breast cancer (TNBC).
Executive Summary
BRD4/CK2-IN-1 (compound 44e) is a first-in-class dual inhibitor with potent and balanced activity against both BRD4 and CK2.[1][2][3] This compound has demonstrated significant anti-proliferative effects in TNBC cell lines and efficacy in xenograft models, inducing both apoptosis and autophagy-associated cell death.[1][3] This guide will benchmark its in-vitro performance against well-characterized inhibitors of BRD4 and CK2, providing a clear quantitative comparison and detailed experimental methodologies.
Performance Data
The inhibitory activity of BRD4/CK2-IN-1 (compound 44e) was assessed against its targets and compared with known inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values.
| Compound | Target(s) | IC50 (nM) | Cell Line(s) | Reference |
| BRD4/CK2-IN-1 (44e) | BRD4 | 180 | [1][2][3] | |
| CK2 | 230 | [1][2][3] | ||
| MDA-MB-231 | [3] | |||
| 2660 | MDA-MB-468 | [3] | ||
| JQ1 | BRD4 | |||
| I-BET726 | BRD4 | |||
| RVX-208 | BRD4 | |||
| CX-4945 | CK2 | [1] | ||
| Quercetin | CK2 | [1] | ||
| TBB | CK2 | [1] |
Specific IC50 values for these known inhibitors under identical experimental conditions as compound 44e are not detailed in the primary reference. Researchers should consult specific literature for these compounds for comparative analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for inhibitor screening.
Caption: Dual inhibition of BRD4 and CK2 by compound 44e.
Caption: General experimental workflow for inhibitor evaluation.
Experimental Protocols
The following are summaries of the key experimental protocols used to evaluate BRD4/CK2-IN-1 (compound 44e) and can be adapted for benchmarking against other inhibitors.
BRD4 Inhibition Assay (AlphaScreen)
-
Principle: A competitive binding assay using biotinylated JQ1, His-tagged BRD4 protein, and streptavidin-coated donor and nickel chelate acceptor beads.
-
Procedure:
-
Add test compounds to a 384-well plate.
-
Add a mixture of His-tagged BRD4 and biotinylated JQ1.
-
Incubate at room temperature.
-
Add streptavidin donor beads and nickel chelate acceptor beads.
-
Incubate in the dark.
-
Read the plate on an EnVision plate reader.
-
-
Data Analysis: Calculate IC50 values from dose-response curves.
CK2 Kinase Activity Assay
-
Principle: Measurement of ATP consumption during the kinase reaction using the ADP-Glo™ Kinase Assay.
-
Procedure:
-
Add test compounds, CK2 enzyme, substrate, and ATP to a reaction plate.
-
Incubate to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure luminescence.
-
-
Data Analysis: Determine kinase activity by the luminescence signal and calculate IC50 values.
Cell Proliferation Assay (MTT)
-
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Procedure:
-
Seed TNBC cells (e.g., MDA-MB-231, MDA-MB-468) in 96-well plates.[3]
-
Treat cells with varying concentrations of the test inhibitor for a specified period (e.g., 24 hours).[3]
-
Add MTT solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 for anti-proliferative activity.[3]
Apoptosis Assay (Flow Cytometry)
-
Principle: Detection of apoptotic cells using Annexin V and Propidium Iodide (PI) staining.
-
Procedure:
-
Treat cells with the inhibitor for a specified time.
-
Harvest and wash the cells.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI.
-
Incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
BRD4/CK2-IN-1 (compound 44e) presents a novel dual-targeting approach for TNBC.[1] Its balanced inhibitory potency against both BRD4 and CK2, coupled with its demonstrated anti-cancer effects in vitro and in vivo, make it a compelling candidate for further investigation.[1][3] This guide provides the foundational data and methodologies for researchers to objectively benchmark its performance against other single-target or dual-target inhibitors in the field.
References
- 1. Discovery of Novel Dual-Target Inhibitor of Bromodomain-Containing Protein 4/Casein Kinase 2 Inducing Apoptosis and Autophagy-Associated Cell Death for Triple-Negative Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Dual-Target Inhibitor of Bromodomain-Containing Protein 4/Casein Kinase 2 Inducing Apoptosis and Autophagy-Associated Cell Death for Triple-Negative Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
